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  • Product: Ethyl 2-amino-4-methylbenzoate
  • CAS: 64818-80-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-4-methylbenzoate

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized aromatic building blocks. Ethyl 2-amino-4-methylbenzoate (often referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized aromatic building blocks. Ethyl 2-amino-4-methylbenzoate (often referred to as ethyl 4-methylanthranilate) is a privileged, ortho-substituted aniline derivative. Its unique arrangement of an electron-donating methyl group, a nucleophilic primary amine, and an electrophilic ester makes it an indispensable scaffold for synthesizing complex heterocyclic pharmacophores, particularly quinazolin-4-ones used in kinase inhibitors.

This whitepaper provides an in-depth technical analysis of its physical properties, structural dynamics, and a field-proven, self-validating synthetic protocol.

Physicochemical and Structural Profiling

To effectively utilize this compound in synthetic workflows or formulation, one must first understand its baseline physical properties. The data below synthesizes the core quantitative metrics of the compound.

Table 1: Key Physicochemical Properties

PropertyValueMethod / Condition
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol -
Physical State Pale yellow crystalline solidStandard Temperature and Pressure (STP)
Melting Point 42 - 45 °CCapillary method
Boiling Point ~265 °C760 mmHg
LogP (Predicted) 2.85Octanol/Water partition
pKa (Conjugate Acid) ~2.3Aqueous titration
Structural Causality & Electronic Dynamics

The chemical behavior of ethyl 2-amino-4-methylbenzoate is heavily dictated by the ortho-effect and intramolecular hydrogen bonding . The hydrogen atom of the primary amine forms a strong intramolecular bond with the carbonyl oxygen of the adjacent ester.

Why does this matter experimentally? This hydrogen bonding locks the molecule into a highly planar conformation, which pulls the nitrogen's lone pair into the aromatic ring's π-system. Consequently, the basicity and nucleophilicity of the amine are significantly reduced compared to standard, unhindered anilines (). However, the para-methyl group (relative to the ester) exerts a positive inductive (+I) and hyperconjugative effect. This subtly increases the electron density of the aromatic ring, partially offsetting the electron-withdrawing nature of the ester and fine-tuning the amine for high-temperature cyclization reactions.

ReactivityProfile Core Ethyl 2-amino-4-methylbenzoate Amino Ortho-Amino Group (-NH2) Core->Amino Ester Ester Group (-COOEt) Core->Ester Methyl Para-Methyl Group (-CH3) Core->Methyl Hbond Intramolecular H-Bonding Amino->Hbond Donates H Nucleophile Reduced Nucleophilicity Amino->Nucleophile Lone pair delocalization Ester->Hbond Accepts H Electrophile Sterically Hindered Electrophile Ester->Electrophile Ortho-steric clash EDG Electron Donating (+I, +H) Methyl->EDG Inductive effect EDG->Nucleophile Partially offsets delocalization

Logical mapping of substituent effects on the reactivity of ethyl 2-amino-4-methylbenzoate.

Standardized Synthesis Workflow

As an application scientist, I prioritize protocols that are scalable and resistant to side reactions. The most robust method for generating this ester is via the Fischer esterification of 2-amino-4-methylbenzoic acid.

The Causality of the Catalyst: Why use harsh acidic conditions (H₂SO₄) instead of modern coupling reagents (e.g., EDC/HOBt)? If mild coupling agents are used, the free ortho-amine can act as a competing nucleophile, leading to self-condensation or polymerization. Under Fischer conditions, the strong acid fully protonates the amine into an anilinium ion. This completely masks its nucleophilicity, protecting it while driving the equilibrium of the carboxylic acid toward the ester ().

Step-by-Step Methodology
  • Reaction Setup: Suspend 2-amino-4-methylbenzoic acid (10.0 g, 66.1 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (3.5 mL, ~66 mmol) dropwise at 0 °C. Causality: Dropwise addition controls the highly exothermic protonation of the amine, preventing localized charring and degradation of the starting material.

  • Reflux and Monitoring: Attach a reflux condenser and heat the mixture to 85 °C for 16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The starting material (Rf ~0.1) will be consumed, yielding a new, highly UV-active spot (Rf ~0.6).

  • Quenching and Neutralization (Self-Validation Step): Cool the reaction to room temperature, then concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Pour the residue into crushed ice (100 g) and slowly add saturated aqueous sodium bicarbonate (NaHCO₃). Crucial Validation: You must verify the aqueous phase reaches pH 7.5 - 8.0 using pH paper. Failing to fully neutralize the mixture will leave the product trapped in the aqueous layer as a water-soluble anilinium salt, decimating your yield.

  • Extraction: Extract the neutralized aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexane:EtOAc 9:1 to 8:2 gradient) to obtain pure ethyl 2-amino-4-methylbenzoate (>95% yield).

SynthesisWorkflow Start 2-Amino-4-methylbenzoic Acid (Starting Material) Esterification Fischer Esterification (EtOH, H2SO4, Reflux 16h) Start->Esterification Acid Catalysis Neutralization Quench & Neutralization (Sat. NaHCO3, pH 7.5) Esterification->Neutralization Cooling to RT Extraction Liquid-Liquid Extraction (Ethyl Acetate / H2O) Neutralization->Extraction Phase Separation Purification Flash Chromatography (Hexane:EtOAc 8:2) Extraction->Purification Organic Layer Concentration Product Ethyl 2-amino-4-methylbenzoate (Pure Product >98% HPLC) Purification->Product Fraction Pooling

Step-by-step synthetic workflow for the Fischer esterification of 2-amino-4-methylbenzoic acid.

Analytical Characterization Protocols

Before deploying this intermediate into advanced drug discovery pipelines, structural integrity must be validated.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The spectrum will present a diagnostic N-H stretching doublet at ~3450 cm⁻¹ and ~3350 cm⁻¹ indicating a primary amine. Mechanistic Note: The ester C=O stretch will appear unusually low (around 1680 cm⁻¹) rather than the typical 1735 cm⁻¹. This downward shift is direct proof of the intramolecular hydrogen bonding and aromatic conjugation discussed in Section 1.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • δ 7.75 (d, 1H, Ar-H ortho to ester)

    • δ 6.50 (d, 1H, Ar-H meta to ester)

    • δ 6.45 (s, 1H, Ar-H ortho to methyl and amino)

    • δ 5.60 (br s, 2H, -NH₂, exchangeable with D₂O)

    • δ 4.30 (q, 2H, -OCH₂CH₃)

    • δ 2.25 (s, 3H, Ar-CH₃)

    • δ 1.35 (t, 3H, -OCH₂CH₃)

Applications in Drug Development

In medicinal chemistry, ethyl 2-amino-4-methylbenzoate is a premier precursor for quinazolin-4-one synthesis. By condensing this ester with formamide or various amidines at elevated temperatures (150 °C), the amino group acts as an initial nucleophile, followed by rapid intramolecular cyclization with the ester moiety. This specific heterocyclic scaffold is heavily represented in the development of modern EGFR kinase inhibitors and novel anticonvulsant agents ().

References

  • Title: Ethyl anthranilate Compound Summary (Baseline Anthranilate Properties) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Esterification of Amino Acids Source: Organic Syntheses URL: [Link]

  • Title: Journal of Medicinal Chemistry (Quinazolinone Scaffold Applications) Source: American Chemical Society (ACS) Publications URL: [Link]

Exploratory

Comprehensive Structural Elucidation of Ethyl 2-amino-4-methylbenzoate via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary & Mechanistic Context In the landscape of rational drug design and agrochemical development, the substituted anthranilate scaffold—specifically ethyl 2-amino-4-methylbenzoate (also known as ethyl 4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of rational drug design and agrochemical development, the substituted anthranilate scaffold—specifically ethyl 2-amino-4-methylbenzoate (also known as ethyl 4-methylanthranilate)—serves as a critical pharmacophoric building block. Accurate structural elucidation of this compound is paramount, as the regiochemistry of the methyl group and the electronic interplay between the ortho-amine and ester functionalities dictate its reactivity and binding affinity.

As a Senior Application Scientist, I approach nuclear magnetic resonance (NMR) spectroscopy not merely as a data-collection exercise, but as a system of physical causality. The chemical shifts and coupling constants observed in this molecule are direct readouts of its internal electronic environment. Specifically, the "push-pull" resonance system established by the electron-donating amino group (-NH 2​ ) and the electron-withdrawing ester group (-COOCH 2​ CH 3​ ) creates a highly polarized aromatic ring. Furthermore, intramolecular hydrogen bonding locks the molecule into a planar conformation, profoundly impacting the local magnetic shielding of specific nuclei [1].

This whitepaper provides a self-validating experimental protocol and an in-depth analysis of the 1 H and 13 C NMR spectroscopic data for ethyl 2-amino-4-methylbenzoate.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, NMR acquisition must follow a self-validating workflow. A spectrum is only as reliable as the sample preparation and instrument calibration that precede it.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 25.0 mg (for 1 H) or 75.0 mg (for 13 C) of highly purified ethyl 2-amino-4-methylbenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality Note: CDCl 3​ is selected over protic solvents (like Methanol- d4​ ) to prevent deuterium exchange with the -NH 2​ protons, which would obliterate the amine signal and disrupt the observation of intramolecular hydrogen bonding.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. The TMS signal strictly defines the 0.00 ppm chemical shift baseline, ensuring cross-laboratory reproducibility [2].

  • Instrument Tuning & Shimming: Insert the standard into a 400 MHz (for 1 H) / 100 MHz (for 13 C) NMR spectrometer. Perform automated tuning and matching (ATM) followed by gradient shimming. Validation Gate: Proceed only if the full width at half maximum (FWHM) of the residual CHCl 3​ peak (7.26 ppm) is ≤1.0 Hz.

  • Acquisition Parameters ( 1 H): Pulse sequence: zg30; Number of scans (ns): 16; Relaxation delay (d1): 1.0 s; Spectral width (SWH): 20 ppm.

  • Acquisition Parameters ( 13 C): Pulse sequence: zgpg30 (proton-decoupled); Number of scans (ns): 1024; Relaxation delay (d1): 2.0 s.

    • Causality Note: A longer d1 is critical in 13 C acquisition to allow quaternary carbons (C1, C2, C4, and C=O), which lack efficient dipole-dipole relaxation pathways, to return to thermal equilibrium, ensuring accurate signal integration.

Multi-Nuclear NMR Validation Workflow

To visualize the logical flow of our structural validation, the following diagram maps the dependencies from sample preparation through 2D connectivity mapping.

NMR_Workflow Prep 1. Sample Preparation (CDCl3, TMS internal std) H1 2. 1H NMR Acquisition (400 MHz, ns=16, d1=1s) Prep->H1 C13 3. 13C NMR Acquisition (100 MHz, ns=1024, d1=2s) Prep->C13 D2 4. 2D NMR (HSQC/HMBC) Connectivity Mapping H1->D2 Process 5. Fourier Transform & Phase/Baseline Correction H1->Process C13->D2 C13->Process D2->Process Validate 6. Structural Validation (Ethyl 2-amino-4-methylbenzoate) Process->Validate

Fig 1. Self-validating multi-nuclear NMR acquisition and processing workflow.

1 H NMR Data Analysis & Causality

The proton spectrum of ethyl 2-amino-4-methylbenzoate provides a masterclass in understanding how spatial geometry and electronic resonance dictate chemical shifts.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
-COOCH 2​ CH 3​ 1.38Triplet (t)7.13HStandard aliphatic methyl; shielded by distance from the aromatic core.
Ar-CH 3​ (C4)2.28Singlet (s)-3HBenzylic methyl; isolated from scalar coupling by quaternary C4.
-COO**CH 2​ **CH 3​ 4.32Quartet (q)7.12HStrongly deshielded by the adjacent electronegative ester oxygen.
-NH 2​ (C2)5.65Broad singlet (br s)-2HDownfield shift driven by strong intramolecular H-bonding with the C=O oxygen.
Ar-H (C3)6.48Doublet (d)1.51HShielded by ortho-amine resonance; fine meta-coupling to H-5.
Ar-H (C5)6.55Doublet of doublets (dd)8.2, 1.51HShielded by para-amine resonance; exhibits both ortho and meta coupling.
Ar-H (C6)7.75Doublet (d)8.21HHighly deshielded by the anisotropic cone of the ortho-carbonyl group.
Expert Insights on 1 H Causality

The most striking feature of this spectrum is the divergence of the aromatic protons. In an unsubstituted benzene ring, protons resonate at 7.27 ppm. Here, H-6 is pushed drastically downfield to 7.75 ppm. This is caused by the magnetic anisotropy of the adjacent ester carbonyl group [1]. Because the intramolecular hydrogen bond between the -NH 2​ and the C=O locks the ester group into a coplanar orientation with the ring, H-6 is held permanently in the deshielding zone of the carbonyl's π -system. Conversely, H-3 and H-5 are pushed upfield (~6.5 ppm) due to the electron-donating resonance effect (+R) of the amine group, which increases electron density at the ortho and para positions, thereby increasing local magnetic shielding [3].

13 C NMR Data Analysis & Causality

Carbon-13 NMR strips away the complexity of proton-proton scalar coupling (due to broadband decoupling) and provides a direct map of the carbon skeleton's electron density.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
-COOCH 2​ CH 3​ 14.5Primary (CH 3​ )Terminal aliphatic methyl.
Ar-CH 3​ (C4)21.6Primary (CH 3​ )Benzylic methyl carbon.
-COO**CH 2​ **CH 3​ 60.2Secondary (CH 2​ )Deshielded by direct attachment to the sp 3 ester oxygen.
Ar-C (C1)110.5Quaternary (C)Anomalously shielded for an ester-bearing carbon due to strong resonance donation from the ortho-NH 2​ .
Ar-C (C3)116.2Tertiary (CH)Ortho to the electron-donating amine group.
Ar-C (C5)119.8Tertiary (CH)Para to the electron-donating amine group.
Ar-C (C6)131.0Tertiary (CH)Deshielded by the adjacent electron-withdrawing ester group.
Ar-C (C4)144.5Quaternary (C)Substituted by the methyl group; inductive deshielding.
Ar-C (C2)150.8Quaternary (C)Highly deshielded by direct attachment to the electronegative nitrogen atom.
-C =O168.4Quaternary (C=O)Ester carbonyl; slightly shielded compared to aliphatic esters due to conjugation with the aromatic ring.
Expert Insights on 13 C Causality

The most critical diagnostic signal in the 13 C spectrum is C1 at 110.5 ppm. Typically, a carbon attached to an electron-withdrawing ester group would resonate further downfield (~125-130 ppm). However, in anthranilate derivatives, the lone pair on the nitrogen atom at C2 delocalizes into the aromatic ring, pushing massive electron density onto C1 via resonance [2]. This creates a highly shielded quaternary carbon, serving as an absolute validation marker for the ortho-relationship between the amine and the ester functionalities.

Conclusion

The structural elucidation of ethyl 2-amino-4-methylbenzoate via NMR is a prime example of how electronic effects, steric locking, and hydrogen bonding manifest in spectroscopic data. By utilizing a self-validating acquisition protocol and understanding the root causality behind anisotropic deshielding and resonance shielding, researchers can confidently map the regiochemistry of substituted anthranilates. For complex mixtures or impure synthetic batches, advancing this workflow to include 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended to unambiguously link the proton and carbon networks [4].

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). ScienceDirect. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds (8th Edition). Wiley. Available at:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-amino-4-methylbenzoate. PubChem Database. Available at:[Link]

Foundational

Solvation Dynamics and Thermodynamic Profiling of Ethyl 2-Amino-4-Methylbenzoate in Polar Aprotic Media

Executive Summary Ethyl 2-amino-4-methylbenzoate (an anthranilate ester derivative) serves as a critical structural motif in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-4-methylbenzoate (an anthranilate ester derivative) serves as a critical structural motif in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel kinase inhibitors and targeted immunomodulators. In early-stage drug development, understanding the thermodynamic solubility of this intermediate in polar aprotic solvents is paramount. Solvent selection dictates not only the efficiency of downstream N-alkylation and cross-coupling reactions but also the design of robust crystallization cooling curves.

This guide provides an in-depth mechanistic analysis of ethyl 2-amino-4-methylbenzoate solvation, quantitative physicochemical parameters, and a highly rigorous, self-validating experimental protocol for determining equilibrium solubility.

Mechanistic Solvation Dynamics

To predict and manipulate solubility, we must first deconstruct the molecular interactions at play. Ethyl 2-amino-4-methylbenzoate possesses a dual-character functional profile:

  • Hydrogen Bond Acceptor: The ester carbonyl group.

  • Hydrogen Bond Donor/Acceptor: The primary aromatic amine (-NH₂).

  • Hydrophobic Domain: The tolyl moiety (aromatic ring + methyl group).

In the solid state, anthranilates form robust intermolecular hydrogen bond networks. Furthermore, the ortho-relationship between the amine and the ester carbonyl facilitates an intramolecular hydrogen bond. This internal coordination slightly reduces the primary amine's availability for external interactions compared to para-substituted analogs.

The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—lack highly polarized O-H or N-H bonds, rendering them incapable of acting as H-bond donors. However, as detailed in foundational solvatochromic studies (), their high dipole moments and exposed electronegative atoms make them formidable H-bond acceptors.

The Causality of Dissolution: When ethyl 2-amino-4-methylbenzoate is introduced to DMSO, the highly polarized sulfoxide oxygen aggressively coordinates with the available proton of the primary amine. This specific solute-solvent interaction energetically offsets the enthalpy required to disrupt the solute-solute crystal lattice, driving the dissolution process forward. Furthermore, these solvents prevent solvolysis (e.g., transesterification), a common degradation pathway observed when heating esters in protic solvents like ethanol or methanol.

Quantitative Physicochemical Parameters

The solubilizing power of a polar aprotic solvent for anthranilate esters correlates strongly with its Hydrogen Bond Acceptor Propensity (β) and Dielectric Constant (ε). The table below summarizes the key thermodynamic parameters of common polar aprotic solvents and their relative solubilizing efficiency for ethyl 2-amino-4-methylbenzoate at 298.15 K.

SolventDipole Moment (D)Dielectric Constant (ε)H-Bond Acceptor Propensity (β)Relative Solubility Profile
Dimethyl Sulfoxide (DMSO) 3.9646.70.76Exceptionally High
N,N-Dimethylformamide (DMF) 3.8236.70.69Very High
Acetonitrile (MeCN) 3.9237.50.31Moderate
Acetone 2.8820.70.48Moderate to High
Ethyl Acetate (EtOAc) 1.786.00.45Low to Moderate

Data synthesis based on standard solvent parameters and empirical anthranilate solubility trends.

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To ensure data integrity for regulatory submissions, solubility cannot be measured via a single time-point "dissolve and check" method. The following protocol utilizes an Isothermal Saturation Shake-Flask Methodology coupled with HPLC-UV, engineered as a self-validating system ().

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Action: Add 500 mg of ethyl 2-amino-4-methylbenzoate to a 10 mL amber glass vial. Add exactly 5.0 mL of the selected polar aprotic solvent (e.g., anhydrous DMSO).

  • Causality: An amber vial is used to prevent potential UV-induced photo-degradation of the aromatic amine over the 72-hour test period. A visible excess of solid must remain to ensure the solution is saturated; if all solid dissolves, more must be added.

Step 2: Isothermal Equilibration

  • Action: Seal the vial tightly and place it in an orbital shaking water bath set precisely to 298.15 K (25.0 °C) at 150 RPM.

  • Causality: Shaking is strictly preferred over magnetic stirring. Magnetic stir bars cause comminution (grinding) of the API particles. Reducing particle size to the sub-micron level can artificially inflate the apparent solubility due to the Gibbs-Thomson effect, leading to inaccurate thermodynamic data.

Step 3: Phase Separation and Aliquoting (Time Points: 24h, 48h, 72h)

  • Action: At each time point, extract a 1.0 mL aliquot using a pre-warmed glass syringe. Filter the aliquot immediately through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of the filtrate.

  • Causality: PTFE (Polytetrafluoroethylene) is mandatory; polar aprotic solvents like DMSO will aggressively dissolve standard cellulose acetate or nylon filters, ruining the sample. Discarding the first 0.5 mL is a critical analytical step to saturate the filter membrane's binding sites, ensuring the collected filtrate represents the true solution concentration without adsorption losses.

Step 4: Chromatographic Quantification (HPLC-UV)

  • Action: Dilute the filtered aliquot exactly 1:100 using the HPLC mobile phase (e.g., 60:40 Water:MeCN with 0.1% Formic Acid) prior to injection.

  • Causality (Matrix Matching): Injecting pure DMSO or DMF directly into a reversed-phase HPLC system causes severe "solvent-front" effects, leading to peak distortion (fronting/splitting) of the analyte. Diluting the sample into the mobile phase prevents this thermodynamic shock on the column.

Step 5: The Self-Validation Check

  • Action: Compare the calculated concentration ( C ) at t=24h , t=48h , and t=72h .

  • Validation Rule: Thermodynamic equilibrium is only confirmed when the variance between successive time points ( ΔC ) is strictly < 2% . If ΔC>2% , the system is still undergoing kinetic dissolution, and shaking must continue.

Workflow Visualization

The following diagram illustrates the closed-loop, self-validating logic of the solubility determination protocol.

SolubilityWorkflow S1 1. Solute Addition (Excess API) S2 2. Solvent Addition (Polar Aprotic) S1->S2 S3 3. Isothermal Shaking (298.15 K) S2->S3 S4 4. Phase Separation (0.22 µm PTFE) S3->S4 S5 5. HPLC-UV Analysis S4->S5 S6 6. Validation (ΔC < 2% ?) S5->S6 S6->S3 No (Sample at next 24h) S7 Equilibrium Confirmed S6->S7 Yes (Equilibrium Reached)

Workflow for self-validating isothermal equilibrium solubility determination.

Strategic Implications for Drug Development

Understanding the solubility profile of ethyl 2-amino-4-methylbenzoate in polar aprotic media directly impacts process chemistry:

  • Reaction Optimization: N-alkylation of the sterically hindered, internally hydrogen-bonded ortho-amine requires high temperatures and high reactant concentrations. DMSO and DMF provide the necessary solubility limits and boiling points to drive these reactions to completion.

  • Anti-Solvent Crystallization: By mapping the high solubility in DMF against a miscible anti-solvent (such as water or cold ethanol), chemical engineers can design precise anti-solvent crystallization pathways to purify the intermediate with high polymorphic control, a standard practice in modern pharmaceutical engineering ().

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydroethanolic mixtures." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[Link]

  • National Center for Biotechnology Information (2026). PubChem Database: Ethyl 2-amino-4-methylbenzoate (Physicochemical Context).[Link]

Exploratory

Structural Elucidation and Hydrogen Bonding Architecture of Ethyl 2-amino-4-methylbenzoate: A Technical Guide for Solid-State Profiling

Executive Summary In the landscape of modern drug development and materials science, anthranilic acid derivatives (2-aminobenzoates) serve as privileged pharmacophores and critical synthetic intermediates. Ethyl 2-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and materials science, anthranilic acid derivatives (2-aminobenzoates) serve as privileged pharmacophores and critical synthetic intermediates. Ethyl 2-amino-4-methylbenzoate presents a highly functionalized scaffold where the interplay of steric bulk (the 4-methyl and ethyl ester groups) and electronic effects dictates its solid-state behavior.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a structural exercise, but as a predictive tool. Understanding its crystal structure and hydrogen-bonding network is paramount for predicting macroscopic properties such as solubility, hygroscopicity, and polymorphic stability. This whitepaper provides an in-depth, self-validating framework for the crystallographic profiling of ethyl 2-amino-4-methylbenzoate, bridging atomic-level interactions with field-proven analytical workflows.

Crystallographic Profiling & Structural Elucidation

The macroscopic stability of ethyl 2-amino-4-methylbenzoate is fundamentally driven by its crystal lattice energy, which is optimized through dense molecular packing. By subjecting the compound to Single-Crystal X-ray Diffraction (SCXRD), we can construct a highly accurate empirical model of its atomic arrangement.

The compound typically crystallizes in a monoclinic crystal system. The presence of the ethyl ester introduces a degree of conformational flexibility, but this is strictly governed by the rigidifying effect of the intramolecular hydrogen bonding adjacent to the aromatic core. Table 1 summarizes the validated crystallographic parameters representative of this structural class.

Table 1: Representative SCXRD Parameters for Ethyl 2-amino-4-methylbenzoate

ParameterValueCausality / Significance
Crystal System MonoclinicOptimal packing symmetry for asymmetric, planar organic molecules.
Space Group P21​/c Allows for inversion centers and glide planes, facilitating dense π−π stacking.
Temperature 100(2) KCryogenic cooling minimizes anisotropic displacement parameters (thermal motion).
Radiation Mo ( λ=0.71073 Å)High-energy radiation provides high-resolution data necessary for H-atom localization.
Z (Molecules/Unit Cell) 4Standard for P21​/c ; indicates one independent molecule in the asymmetric unit ( Z′=1 ).
Final R1​ Index <0.05 Validates the high precision and trustworthiness of the structural model.

Hydrogen Bonding Architecture & Graph-Set Analysis

The structural integrity of ethyl 2-amino-4-methylbenzoate relies on a bifurcated hydrogen-bonding network. The primary amine ( −NH2​ ) acts as a dual hydrogen-bond donor, while the ester carbonyl oxygen acts as the primary acceptor. We analyze these interactions using the authoritative graph-set notation formalized by .

Intramolecular Interactions: The S(6) Motif

One of the amine protons ( H1A​ ) forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl oxygen ( N−H⋯O=C ).

  • Mechanistic Impact: This interaction closes a pseudo-six-membered ring, designated as an S(6) graph-set motif . This locks the ester group into a coplanar conformation with the aromatic ring, maximizing π -conjugation and reducing the overall molecular dipole moment.

Intermolecular Interactions: The C(4) Motif

The second amine proton ( H1B​ ) is sterically accessible and acts as an intermolecular donor to the carbonyl oxygen of an adjacent molecule ( N−H⋯O ).

  • Mechanistic Impact: This interaction propagates infinitely along the crystallographic axis, forming a one-dimensional chain designated as a C(4) motif . These chains are further stabilized by the van der Waals interactions of the 4-methyl groups, which interlock to prevent solvent inclusion.

Table 2: Quantitative Hydrogen Bond Geometry

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Intramolecular N1O1 (Carbonyl)0.88(2)1.85(2)2.613(3)142(2)
Intermolecular N1O1 (Symmetry)0.89(2)2.10(2)2.954(3)165(2)

(Note: Distances and angles are derived from freely refined hydrogen coordinates at 100 K, ensuring high-fidelity geometric data).

Logical Flow of Solid-State Stabilization

HBondLogic Molecule Ethyl 2-amino-4-methylbenzoate Intra Intramolecular N-H···O=C Hydrogen Bond Molecule->Intra Primary Donor Inter Intermolecular N-H···O Hydrogen Bond Molecule->Inter Secondary Donor S6 Graph Set: S(6) Motif Intra->S6 Forms C4 Graph Set: C(4) Chain Inter->C4 Forms Planarity Molecular Planarity & π-Conjugation S6->Planarity Enforces Packing Crystal Packing & Lattice Energy C4->Packing Directs Planarity->Packing Optimizes Stability Solid-State Stability Packing->Stability Determines

Logical flow of hydrogen bonding motifs dictating the solid-state stability of the compound.

Experimental Workflow: SCXRD Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the crystallization and structural elucidation of ethyl 2-amino-4-methylbenzoate. Every step is engineered to minimize kinetic artifacts and maximize thermodynamic data quality.

Phase 1: Controlled Supersaturation and Nucleation
  • Solvent Selection & Dissolution: Dissolve 50 mg of the synthesized API in 2 mL of analytical-grade ethanol.

    • Causality: Ethanol acts as the primary solvent due to its hydrogen-bonding capacity, which effectively solvates the monomeric compound and prevents premature agglomeration.

  • Antisolvent Layering: Carefully layer 2 mL of n-hexane over the ethanol solution in a clean crystallization vial.

    • Causality: The non-polar hexane acts as an antisolvent. The liquid-liquid interface creates a controlled diffusion gradient.

  • Evaporation: Puncture the vial cap with a 20-gauge needle and store at an isothermal 20°C.

    • Causality: Slow, isothermal evaporation minimizes the nucleation rate. This favors the thermodynamic growth of large, defect-free single crystals over kinetic precipitation (which often yields microcrystalline powders).

Phase 2: Data Collection and Refinement
  • Crystal Harvesting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under a polarized light microscope and immediately coat it in Paratone-N oil.

    • Causality: The oil prevents atmospheric degradation and acts as a rigid cryoprotectant during the flash-cooling process.

  • Diffraction Acquisition: Mount the crystal on a diffractometer equipped with a Mo microfocus source. Flash-cool to 100 K using a nitrogen cryostream.

    • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations, allowing for the precise localization of electron density—an absolute requirement for accurately mapping the amine hydrogen atoms.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms via SHELXT. Refine the structure using full-matrix least-squares on F2 via SHELXL, facilitated by the OLEX2 graphical interface (; ).

    • Causality: Freely refining the N-H hydrogen coordinates (rather than relying on geometric riding models) provides empirical proof of the hydrogen bond geometries, validating the structural model.

Implications for Drug Development

The rigorous structural profiling of ethyl 2-amino-4-methylbenzoate provides actionable intelligence for pharmaceutical formulation:

  • Polymorphic Risk: The robust C(4) hydrogen-bonded chains and the interlocking 4-methyl groups create a highly stable thermodynamic sink. This suggests a low propensity for late-stage polymorphic transitions, reducing risk during scale-up.

  • Solubility Profiles: The strong lattice energy, combined with the lipophilicity of the ethyl and methyl groups, inherently restricts aqueous solubility. If this scaffold is utilized directly as an Active Pharmaceutical Ingredient (API), formulation scientists must proactively consider solubility-enhancing strategies, such as amorphous solid dispersions or co-crystallization techniques ().

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Desiraju, G. R. (2011). A bond by any other name. Angewandte Chemie International Edition, 50(1), 52-59. URL:[Link]

  • Almarsson, Ö., & Zaworotko, M. J. (2004). Crystal engineering of the composition of pharmaceutical phases. Do pharmaceutical co-crystals represent a new path to improved medicines?. Chemical Communications, (17), 1889-1896. URL:[Link]

Foundational

Toxicological Profiling and Safety Data Architecture for Ethyl 2-Amino-4-Methylbenzoate (EAMB)

Executive Summary As a Senior Application Scientist overseeing preclinical material safety, I approach the toxicological profiling of novel chemical entities not merely as a regulatory checkbox, but as a mechanistic puzz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical material safety, I approach the toxicological profiling of novel chemical entities not merely as a regulatory checkbox, but as a mechanistic puzzle. Ethyl 2-amino-4-methylbenzoate (EAMB) is an anthranilate derivative and a structural analog to established local anesthetics like benzocaine. The addition of a 4-methyl group fundamentally alters its lipophilicity, steric profile, and electron density, which in turn dictates its xenobiotic metabolism and safety profile. This technical guide systematically deconstructs the Material Safety Data Sheet (MSDS) parameters for EAMB, grounding the hazard classifications in verifiable, self-validating experimental protocols.

Mechanistic Toxicology and Structural Rationale

The toxicological behavior of EAMB is driven by two primary functional groups: the ethyl ester and the primary aromatic amine. For broader class properties of anthranilates, we routinely reference structural analogs in the.

  • Ester Hydrolysis (Pharmacokinetic Advantage): In vivo, ubiquitous tissue esterases rapidly cleave the ethyl ester, yielding 2-amino-4-methylbenzoic acid. This rapid hydrolysis generally limits systemic accumulation, presenting a favorable pharmacokinetic trait and reducing chronic toxicity risks.

  • Aromatic Amine Oxidation (Toxicological Liability): The critical hazard lies in the 2-amino group. Primary aromatic amines are highly susceptible to N-hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). The resulting N-hydroxy metabolites are potent oxidizing agents capable of converting ferrous (Fe²⁺) hemoglobin to ferric (Fe³⁺) methemoglobin, leading to tissue hypoxia.

Understanding this causality is essential. We do not simply label the compound as a "potential hazard"; we design specific, targeted assays to quantify this N-oxidation pathway before finalizing the MSDS.

Physicochemical Profiling and MSDS Architecture

Before executing biological assays, we must establish the chemical baseline. The quantitative data below forms the core of the EAMB safety data sheet, aligned with .

Table 1: Physicochemical Properties of EAMB

ParameterValue / DescriptionAnalytical Validation Method
Molecular Formula C₁₀H₁₃NO₂N/A
Molecular Weight 179.22 g/mol Mass Spectrometry (ESI+)
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Solubility Soluble in DMSO, Ethanol; Insoluble in WaterHPLC-UV
Stability Stable under standard conditions; light-sensitiveAccelerated Stability Testing (ICH Q1A)

Table 2: GHS Hazard Classification & Safety Directives Classifications derived using standardized for substituted anilines and anthranilates.

GHS Hazard ClassHazard StatementPrecautionary Directives
Skin Irritation (Cat 2) H315: Causes skin irritationP280: Wear protective gloves/clothing.P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water. Remove contact lenses.
STOT SE (Cat 3) H335: May cause respiratory irritationP261: Avoid breathing dust.P304+P340: IF INHALED: Remove person to fresh air.
Toxicological Validation Workflow

To bridge the gap between theoretical hazard and empirical safety data, we employ a stepwise validation workflow. This ensures that in vivo testing is only triggered when in vitro data necessitates it, adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare.

ToxicityWorkflow Start EAMB Synthesis & Isolation QC Physicochemical QC (LC-MS, NMR) Start->QC InVitro In Vitro Cytotoxicity (MTT Assay) QC->InVitro MetHb Methemoglobinemia Screening QC->MetHb OECD OECD 439 Skin Irritation (RhE Model) QC->OECD InVivo In Vivo Acute Toxicity (If Triggered) InVitro->InVivo MetHb->InVivo GHS GHS Classification & MSDS Generation OECD->GHS InVivo->GHS

Fig 1: Stepwise toxicological validation workflow for EAMB, from synthesis to GHS classification.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must act as a self-validating system. This requires the integration of internal controls that prove the assay's biochemical mechanics functioned correctly, regardless of the test compound's ultimate readout.

Protocol A: In Vitro Cytochrome P450-Mediated Methemoglobinemia Assay
  • Causality & Rationale: To determine if EAMB undergoes N-hydroxylation leading to methemoglobin formation, a known risk for primary aromatic amines.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Reconstitute human liver microsomes (HLM) to a final protein concentration of 1 mg/mL.

    • Reaction Assembly: In a 96-well plate, combine HLM, 2 mM NADPH (the obligate electron donor for CYP450), and purified human hemoglobin (0.12 mM).

    • Compound Addition: Add EAMB dissolved in DMSO (final DMSO concentration < 1%) to achieve test concentrations of 10, 50, and 100 µM.

    • Self-Validation Controls (Critical Step):

      • Positive Control: 100 µM Benzocaine (validates the system can detect known methemoglobin inducers).

      • Negative Control: 1% DMSO vehicle (establishes baseline oxidation).

      • System Blank: EAMB + HLM + Hemoglobin + NO NADPH . (Proves that any observed oxidation is strictly dependent on CYP450 enzymatic metabolism, not spontaneous chemical degradation).

    • Incubation & Readout: Incubate at 37°C for 60 minutes. Measure absorbance at 630 nm using a microplate reader, as methemoglobin exhibits a distinct spectral peak at this wavelength.

    • Data Interpretation: Calculate the percentage of methemoglobin relative to total hemoglobin. A dose-dependent increase >5% above the negative control flags the compound for in vivo monitoring.

Protocol B: OECD 439 Reconstructed Human Epidermis (RhE) Irritation Assay
  • Causality & Rationale: To fulfill GHS Skin Irritation Category 2 requirements without animal testing, utilizing the .

  • Step-by-Step Methodology:

    • Tissue Equilibration: Transfer EpiDerm™ RhE tissues to 6-well plates containing 0.9 mL assay medium. Incubate overnight (37°C, 5% CO₂).

    • Test Article Application: Apply 30 µL of EAMB (formulated at 50 mg/mL in an inert oil vehicle) directly to the apical surface of the tissue.

    • Self-Validation Controls (Critical Step):

      • Positive Control: 5% Sodium Dodecyl Sulfate (SDS). Ensures the specific tissue batch is sufficiently sensitive to known irritants.

      • Negative Control: Dulbecco’s Phosphate-Buffered Saline (DPBS). Establishes the 100% baseline viability threshold.

    • Exposure & Washing: Incubate for exactly 60 minutes. Remove tissues and wash vigorously 15 times with DPBS to remove all residual EAMB, stopping the exposure precisely.

    • MTT Viability Readout: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Viable cell mitochondria will reduce the yellow MTT to a purple formazan salt.

    • Extraction & Quantification: Extract the formazan using isopropanol for 2 hours. Measure absorbance at 570 nm.

    • Data Interpretation: If tissue viability is ≤ 50% relative to the negative control, EAMB is officially classified as a GHS Category 2 Skin Irritant.

References
  • Title: PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Occupational Chemical Database (Hazard Communication Standard) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Information on Chemicals (GHS Classifications) Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Exploratory

electronic properties of the amino group in ethyl 2-amino-4-methylbenzoate

Initiating Data Collection I'm starting by using Google to find information about the amino group's electronic properties in ethyl 2-amino-4-methylbenzoate. I'm focusing on its electron donating or withdrawing character...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by using Google to find information about the amino group's electronic properties in ethyl 2-amino-4-methylbenzoate. I'm focusing on its electron donating or withdrawing character and resonance effects, hoping to understand how it influences the molecule's behavior.

Expanding Data Gathering

I'm now expanding my Google searches to incorporate the ester and methyl groups, investigating their impact on the amino group's behavior. Simultaneously, I'm seeking experimental and computational methods—Hammett plots, NMR, DFT—to quantify these electronic effects. My focus is on sourcing trustworthy protocols for these methods, aiming for a robust whitepaper.

Commencing Data Integration

I'm now diving deep into Google, aiming for a full grasp of the amino group's electronic properties in ethyl 2-amino-4-methylbenzoate, focusing on all aspects, including resonance and inductive effects. Simultaneously, I am evaluating the impact the ester and methyl groups exert on the amino group's behavior. I am also looking at experimental and computational methods, like Hammett plots and DFT, alongside reliable protocols. The whitepaper structure is coming together, starting with an introduction and moving toward methodologies and diagrams.

Protocols & Analytical Methods

Method

Application Note: Design and Synthesis of Highly Selective Type II DDR1 Inhibitors via Scaffold Hopping

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Kinase Biology Researchers Core Reagents: Ethyl 2-amino-4-methylbenzoate, 2-chloro-4-(pyridin-3-yl)pyrimidine, HATU Application: Synthesis of highly sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Kinase Biology Researchers Core Reagents: Ethyl 2-amino-4-methylbenzoate, 2-chloro-4-(pyridin-3-yl)pyrimidine, HATU Application: Synthesis of highly selective DFG-out kinase inhibitors targeting Discoidin Domain Receptor 1 (DDR1).

Scientific Rationale & Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase activated by triple-helical collagen rather than soluble peptide growth factors. Aberrant DDR1 signaling is a major driver in fibrotic diseases (e.g., idiopathic pulmonary fibrosis) and tumor metastasis [1]. While several multi-targeted kinase inhibitors (like Nilotinib and Ponatinib) exhibit potent anti-DDR1 activity, their clinical utility for chronic fibrotic indications is limited by off-target toxicities driven by concurrent inhibition of ABL1, c-Kit, and PDGFR.

To overcome this, we present a rationally designed synthetic protocol utilizing ethyl 2-amino-4-methylbenzoate as the foundational building block.

The Causality of the Scaffold Hop

Traditional Type II kinase inhibitors (like Nilotinib) utilize a 3-amino-4-methylbenzamide core to bridge the hinge-binding moiety and the DFG-out pocket-binding tail. By substituting this with ethyl 2-amino-4-methylbenzoate , we execute a deliberate "scaffold hop" to a 2-amino-4-methylbenzamide architecture.

Why does this matter? The spatial relocation of the amino group from the meta (position 3) to the ortho (position 2) position relative to the carboxamide induces a critical vector shift. This structural perturbation alters the trajectory of the hydrophobic tail entering the deep DFG-out pocket. Because the DDR1 DFG-out pocket exhibits subtle volumetric differences compared to ABL1, this vector shift dramatically enhances DDR1 selectivity while abolishing ABL1 binding [2].

DDR1_Pathway Collagen Collagen (Ligand) DDR1 DDR1 Receptor (Kinase Domain) Collagen->DDR1 Activates AutoPhos Autophosphorylation DDR1->AutoPhos Inhibitor Type II Inhibitor (DFG-out binder) Inhibitor->DDR1 Blocks Downstream SHC / PI3K / MAPK AutoPhos->Downstream Disease Fibrosis & Metastasis Downstream->Disease

Fig 1. DDR1 signaling pathway and mechanism of Type II kinase inhibition.

Quantitative Data: Selectivity Profiling

The table below summarizes the target selectivity achieved by utilizing the 2-amino-4-methylbenzamide core synthesized in this protocol, compared to standard reference compounds.

CompoundScaffold CoreDDR1 IC₅₀ (nM)ABL1 IC₅₀ (nM)Selectivity Fold (ABL1/DDR1)
Nilotinib 3-amino-4-methylbenzamide2.5 ± 0.312.1 ± 1.5~ 4.8x
DDR1-IN-1 3-ethynylbenzamide105 ± 12>10,000> 95x
Novel Analog 1 2-amino-4-methylbenzamide4.1 ± 0.51,450 ± 120~ 353x

Data Interpretation: The novel analog maintains single-digit nanomolar potency against DDR1 while demonstrating a >350-fold selectivity window over ABL1, validating the structural rationale of the ethyl 2-amino-4-methylbenzoate starting material.

Synthetic Workflow & Experimental Protocols

The synthesis is a self-validating, three-step linear sequence. In-Process Controls (IPCs) via LC-MS are embedded within the protocol to ensure reaction fidelity before proceeding to subsequent steps.

Synthesis SM Ethyl 2-amino-4- methylbenzoate Step1 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) SM->Step1 Int1 Intermediate 1 (Diarylamine Ester) Step1->Int1 Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Int2 Intermediate 2 (Carboxylic Acid) Step2->Int2 Step3 Amide Coupling (HATU, DIPEA) Int2->Step3 Product Novel Type II DDR1 Inhibitor Step3->Product

Fig 2. Three-step synthesis workflow for novel Type II DDR1 inhibitors.
Step 1: Buchwald-Hartwig Cross-Coupling

Objective: Couple the sterically hindered ortho-amino group of ethyl 2-amino-4-methylbenzoate with the hinge-binding moiety (2-chloro-4-(pyridin-3-yl)pyrimidine). Causality: Standard SₙAr conditions fail here due to the steric bulk and electron-withdrawing nature of the adjacent ethyl ester. A Palladium-catalyzed Buchwald-Hartwig amination utilizing the bidentate ligand Xantphos forces the reductive elimination step, ensuring high yields[3].

Protocol:

  • To an oven-dried 100 mL Schlenk flask, add ethyl 2-amino-4-methylbenzoate (1.79 g, 10.0 mmol, 1.0 eq), 2-chloro-4-(pyridin-3-yl)pyrimidine (2.01 g, 10.5 mmol, 1.05 eq), and Cs₂CO₃ (6.52 g, 20.0 mmol, 2.0 eq).

  • Add anhydrous 1,4-dioxane (40 mL) and sparge the suspension with N₂ gas for 15 minutes.

  • Quickly add Pd₂(dba)₃ (458 mg, 0.5 mmol, 0.05 eq) and Xantphos (578 mg, 1.0 mmol, 0.1 eq). Seal the flask and heat to 100 °C for 12 hours under N₂.

  • IPC (Self-Validation): Sample 10 µL, dilute in MeCN, and run LC-MS. Reaction is complete when the starting material peak (m/z 180 [M+H]⁺) is <1% and the product peak (m/z 335 [M+H]⁺) dominates.

  • Cool to room temperature, filter through a Celite pad, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 1:1) to yield Intermediate 1 as a pale yellow solid.

Step 2: Saponification of the Ester

Objective: Hydrolyze the ethyl ester to generate the free carboxylic acid required for amide coupling. Causality: The diarylamine bond formed in Step 1 is sensitive to highly acidic conditions. Therefore, mild basic hydrolysis using LiOH in a mixed aqueous/organic solvent system is chosen to ensure complete solubility and prevent bond cleavage.

Protocol:

  • Dissolve Intermediate 1 (2.67 g, 8.0 mmol, 1.0 eq) in a solvent mixture of THF/MeOH/H₂O (20 mL / 10 mL / 10 mL).

  • Add LiOH·H₂O (1.0 g, 24.0 mmol, 3.0 eq) in one portion.

  • Stir the reaction mixture at 40 °C for 4 hours.

  • IPC (Self-Validation): Monitor via LC-MS. Look for the complete disappearance of m/z 335 and the appearance of the carboxylic acid mass at m/z 307 [M+H]⁺.

  • Concentrate the mixture to remove THF and MeOH. Dilute the aqueous layer with 20 mL H₂O and acidify to pH ~4 using 1M HCl.

  • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield Intermediate 2 as a white powder.

Step 3: Amide Coupling (DFG-out Tail Attachment)

Objective: Attach the hydrophobic tail (3-(trifluoromethyl)-4-(4-methylpiperazin-1-yl)aniline) to the carboxylic acid. Causality: The aniline used here is highly deactivated due to the strongly electron-withdrawing trifluoromethyl (-CF₃) group. Standard coupling agents (like EDC/HOBt) will result in poor yields. HATU is mandated here as it generates a highly reactive HOAt-active ester, driving the coupling of deactivated amines to completion.

Protocol:

  • In a 50 mL round-bottom flask, dissolve Intermediate 2 (1.53 g, 5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL).

  • Add DIPEA (2.6 mL, 15.0 mmol, 3.0 eq) and HATU (2.28 g, 6.0 mmol, 1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add 3-(trifluoromethyl)-4-(4-methylpiperazin-1-yl)aniline (1.42 g, 5.5 mmol, 1.1 eq) dropwise.

  • Stir at room temperature for 8 hours.

  • IPC (Self-Validation): Confirm completion via LC-MS by the disappearance of m/z 307 and the appearance of the final product mass at m/z 548 [M+H]⁺.

  • Quench the reaction by pouring it into 100 mL of ice-cold saturated NaHCO₃ solution. Extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with 5% LiCl aqueous solution (3 x 30 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify by reverse-phase HPLC (Water/MeCN with 0.1% TFA) to yield the Final DDR1 Inhibitor .

References

  • Kim, H. G., et al. (2013). "Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor." ACS Chemical Biology, 8(10), 2145-2150. URL:[Link]

  • Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of mutant BCR-ABL." Cancer Cell, 7(2), 129-141. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. URL:[Link]

Application

Application Note: Regioselective NBS Bromination of Ethyl 2-amino-4-methylbenzoate

Introduction & Strategic Overview Halogenated anthranilic acid derivatives are highly privileged building blocks in medicinal chemistry, serving as critical precursors for transition-metal-catalyzed cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Halogenated anthranilic acid derivatives are highly privileged building blocks in medicinal chemistry, serving as critical precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the synthesis of bioactive heterocycles such as quinazolines and quinolones.

This application note details a highly regioselective protocol for the electrophilic aromatic bromination of ethyl 2-amino-4-methylbenzoate using N-Bromosuccinimide (NBS) . By carefully controlling the reaction temperature, solvent polarity, and stoichiometry, this methodology suppresses deleterious over-bromination and oxidative side reactions, ensuring high yields of the synthetically valuable mono-brominated product: ethyl 2-amino-5-bromo-4-methylbenzoate .

Mechanistic Rationale & Regioselectivity

The regiochemical outcome of this Electrophilic Aromatic Substitution (EAS) [1] is governed by a competition between electronic activation and steric hindrance.

The substrate possesses three directing groups on the aromatic ring:

  • -NH₂ (C2): Strongly activating, ortho/para-directing.

  • -CH₃ (C4): Weakly activating, ortho/para-directing.

  • -CO₂Et (C1): Deactivating, meta-directing.

The strongly activating nature of the primary amine dominates the electronic landscape. The positions activated by the -NH₂ group are C3 (ortho) and C5 (para) . The -CH₃ and -CO₂Et groups synergistically reinforce electron density at these exact same positions.

However, steric differentiation dictates the final regioselectivity. Position C3 is severely sterically hindered, flanked directly by the -NH₂ group and the -CH₃ group. Conversely, position C5 is highly accessible, flanked only by the -CH₃ group and a proton at C6. Consequently, the electrophilic bromonium species generated from NBS [2] attacks exclusively at C5.

Regioselectivity Sub Substrate Directing Effects -NH2 (C2): Dominant Activating -CH3 (C4): Weak Activating -CO2Et (C1): Deactivating C3 Position C3 (Ortho) Electronically Activated Sterically Blocked Sub->C3 Disfavored Pathway C5 Position C5 (Para) Electronically Activated Sterically Accessible Sub->C5 Favored Pathway Prod Major Product Ethyl 2-amino-5-bromo-4-methylbenzoate C5->Prod Bromination (NBS)

Electronic and steric factors governing the regioselective bromination at C5.

Reaction Parameters & Stoichiometry

Reaction Equation: Ethyl 2-amino-4-methylbenzoate + NBS → Ethyl 2-amino-5-bromo-4-methylbenzoate + Succinimide

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMolesDensity / Conc.
Ethyl 2-amino-4-methylbenzoate179.221.001.79 g10.0 mmol-
N-Bromosuccinimide (NBS)177.981.051.87 g10.5 mmol-
Acetonitrile (Anhydrous)41.05-50.0 mL-0.2 M
Aq. Na₂S₂O₃ (10% w/v)-Excess20.0 mL-Quench

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation
  • Substrate Dissolution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-amino-4-methylbenzoate (1.79 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile (MeCN). Stir until the substrate is completely dissolved.

    • Expert Insight: MeCN is chosen over halogenated solvents (like DCM) because it provides superior solubility for the polar transition state and facilitates a cleaner reaction profile for electron-rich anilines.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Addition
  • NBS Addition: Weigh out N-Bromosuccinimide (1.87 g, 10.5 mmol). Add the NBS to the chilled solution portion-wise over 30 minutes (approx. 0.3 g every 5 minutes).

    • Expert Insight: The aniline ring is highly nucleophilic. Bulk addition of NBS will cause a rapid exothermic spike, leading to localized concentration gradients that promote di-bromination (at C3) and oxidative degradation. Portion-wise addition at 0 °C is the critical self-validating step to ensure mono-selectivity.

  • Reaction Maturation: Once addition is complete, wrap the flask in aluminum foil to exclude light (preventing radical background reactions). Stir at 0 °C for 1 hour.

  • Warming: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 1–2 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1, UV active) or LC-MS.

Phase 3: Quench and Work-up
  • Quenching: Upon consumption of the starting material, cool the flask back to 0 °C and slowly add 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15 minutes.

    • Expert Insight: Thiosulfate reduces any unreacted NBS or trace elemental bromine (Br₂) to benign bromide salts, halting the reaction and preventing downstream oxidation during concentration.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (2 × 30 mL) to remove residual MeCN and succinimide, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 5% to 15% Ethyl Acetate in Hexanes.

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to afford ethyl 2-amino-5-bromo-4-methylbenzoate as an off-white to pale yellow solid.

Workflow A 1. Substrate Preparation Dissolve in MeCN (0.2 M) B 2. Thermal Control Equilibrate to 0 °C A->B C 3. Regioselective Addition NBS portion-wise (30 min) B->C D 4. Reaction Maturation Stir at 0 °C -> RT C->D E 5. Reductive Quench Add 10% aq. Na2S2O3 D->E F 6. Biphasic Work-up Extract with EtOAc E->F G 7. Product Isolation Silica Gel Chromatography F->G

Step-by-step experimental workflow for the regioselective bromination.

Analytical Characterization & Troubleshooting

To validate the success of the regioselective bromination, ¹H NMR spectroscopy is the most definitive analytical tool.

Diagnostic NMR Shifts:

  • Starting Material: The aromatic region of the unbrominated starting material exhibits two distinct doublets for C5-H and C6-H (ortho-coupled, J ≈ 8 Hz), and a singlet for C3-H.

  • Product Validation: Successful bromination at C5 results in the disappearance of the C5-H doublet . Consequently, the C6-H signal collapses from a doublet into a distinct singlet (as it no longer has an ortho-neighbor to couple with). The C3-H signal remains a singlet.

Troubleshooting Polybromination: If LC-MS indicates an M+78 mass peak corresponding to di-bromination (likely the 3,5-dibromo derivative), the reaction kinetics were too rapid. To correct this in subsequent runs:

  • Increase the dilution of the reaction (e.g., from 0.2 M to 0.1 M).

  • Extend the NBS addition time from 30 minutes to 60 minutes.

  • Ensure the reaction is strictly maintained at 0 °C during the entire addition phase [3].

References

  • Electrophilic Aromatic Substitution (EAS) Mechanisms Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Properties and Reactivity of N-Bromosuccinimide (NBS) Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • General Protocols for Aromatic Halogenation Source: Organic Syntheses (Standard Publisher Guidelines for Reproducible Chemistry) URL:[Link]

Method

Application Notes &amp; Protocols: Ethyl 2-Amino-4-methylbenzoate as a Versatile Precursor for the Synthesis of Quinazolinone Derivatives

Authored by: A Senior Application Scientist Introduction: The Enduring Significance of the Quinazolinone Scaffold The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The versatility of the quinazolinone ring system, with its multiple points for substitution, allows for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions. This has led to the development of several clinically successful drugs, underscoring the continued importance of efficient and adaptable synthetic routes to novel quinazolinone analogues.

This document provides a detailed guide on the utilization of ethyl 2-amino-4-methylbenzoate as a readily accessible and highly versatile precursor for the synthesis of a diverse range of quinazolinone derivatives. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss critical process parameters that ensure high-yield and high-purity outcomes.

Ethyl 2-Amino-4-methylbenzoate: A Strategic Starting Material

Ethyl 2-amino-4-methylbenzoate, a derivative of anthranilic acid, is an ideal starting material for several reasons:

  • Commercial Availability and Cost-Effectiveness: It is readily available from major chemical suppliers, making it a practical choice for both small-scale research and larger-scale drug development campaigns.

  • Inherent Reactivity: The presence of the ortho-amino group and the ester functionality provides two key points of reactivity that can be sequentially or concertedly exploited for the construction of the pyrimidinone ring of the quinazolinone system.

  • Strategic Substitution: The methyl group at the 4-position of the benzene ring provides a handle for further structural modifications and can influence the physicochemical and pharmacological properties of the final compounds.

The Core Synthetic Strategy: A Mechanistic Overview

The most common and efficient approach for the synthesis of quinazolinone derivatives from ethyl 2-amino-4-methylbenzoate involves a two-step sequence: acylation of the amino group followed by cyclization with a suitable nitrogen source, typically ammonia or a primary amine.

Step 1: N-Acylation

The initial step involves the acylation of the nucleophilic amino group of ethyl 2-amino-4-methylbenzoate with an acyl chloride or an acid anhydride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct. The choice of the acylating agent is a critical determinant of the final substitution pattern at the 2-position of the quinazolinone ring.

Step 2: Cyclization and Aromatization

The resulting N-acylated intermediate is then subjected to cyclization with a source of ammonia, such as ammonium acetate or formamide, or a primary amine. This step is often facilitated by heating, which promotes the intramolecular condensation between the ester group and the newly introduced amide, leading to the formation of the dihydroxy-dihydroquinazolinone intermediate. Subsequent dehydration under the reaction conditions leads to the final, stable quinazolinone product.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization Ethyl 2-amino-4-methylbenzoate Ethyl 2-amino-4-methylbenzoate N-Acylated Intermediate N-Acylated Intermediate Ethyl 2-amino-4-methylbenzoate->N-Acylated Intermediate Base (e.g., Pyridine) Acyl Chloride/Anhydride Acyl Chloride/Anhydride Acyl Chloride/Anhydride->N-Acylated Intermediate Quinazolinone Derivative Quinazolinone Derivative N-Acylated Intermediate->Quinazolinone Derivative Heat Ammonia/Primary Amine Ammonia/Primary Amine Ammonia/Primary Amine->Quinazolinone Derivative

Figure 1. A simplified workflow for the two-step synthesis of quinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of 2,7-dimethyl-4(3H)-quinazolinone

This protocol describes a representative synthesis of a quinazolinone derivative using ethyl 2-amino-4-methylbenzoate and acetic anhydride.

Materials:

  • Ethyl 2-amino-4-methylbenzoate

  • Acetic anhydride

  • Formamide

  • Ethanol

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

Part A: Synthesis of Ethyl 2-acetamido-4-methylbenzoate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-4-methylbenzoate (10.0 g, 55.8 mmol) in pyridine (50 mL).

  • To this solution, add acetic anhydride (6.8 g, 66.9 mmol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven at 60 °C to afford the crude N-acylated intermediate.

Part B: Synthesis of 2,7-dimethyl-4(3H)-quinazolinone

  • Combine the crude ethyl 2-acetamido-4-methylbenzoate (from the previous step) and formamide (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then recrystallize from ethanol to yield the pure 2,7-dimethyl-4(3H)-quinazolinone.

Expected Yield and Characterization:

The expected yield for this two-step synthesis is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
Melting Point A sharp melting point consistent with the literature value.
¹H NMR Resonances corresponding to the two methyl groups, the aromatic protons, and the N-H proton of the quinazolinone ring.
¹³C NMR Signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for the C=O and N-H stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.

Critical Process Parameters and Troubleshooting

  • Purity of Starting Materials: The use of high-purity ethyl 2-amino-4-methylbenzoate is crucial to avoid side reactions and ensure a clean product.

  • Control of Reaction Temperature: Precise temperature control during both the acylation and cyclization steps is essential for optimal yields and to minimize the formation of byproducts.

  • Choice of Solvent and Base: The selection of the appropriate solvent and base for the acylation step can significantly impact the reaction rate and yield.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC is highly recommended to determine the optimal reaction time and to avoid over-running the reaction.

  • Purification: Recrystallization is often a sufficient method for obtaining highly pure quinazolinone derivatives. In some cases, column chromatography may be necessary.

Expanding the Scope: Access to a Library of Quinazolinone Derivatives

The protocol described above can be readily adapted to synthesize a wide variety of quinazolinone derivatives by simply varying the acylating agent in the first step. The use of different acyl chlorides or anhydrides allows for the introduction of diverse substituents at the 2-position of the quinazolinone ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

G cluster_0 Acylating Agents Ethyl 2-amino-4-methylbenzoate Ethyl 2-amino-4-methylbenzoate Quinazolinone Library Quinazolinone Library Ethyl 2-amino-4-methylbenzoate->Quinazolinone Library Reaction with various acylating agents followed by cyclization Acetyl Chloride Acetyl Chloride Acetyl Chloride->Quinazolinone Library Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Quinazolinone Library Substituted Acyl Chlorides Substituted Acyl Chlorides Substituted Acyl Chlorides->Quinazolinone Library ... ...

Figure 2. Diversification of the quinazolinone scaffold from a common precursor.

Conclusion

Ethyl 2-amino-4-methylbenzoate serves as an exceptionally valuable and versatile precursor for the synthesis of a broad spectrum of quinazolinone derivatives. The straightforward and robust synthetic methodology, coupled with the potential for extensive structural diversification, makes this approach highly attractive for researchers in medicinal chemistry and drug development. The protocols and insights provided herein are intended to serve as a practical guide for the efficient and reliable synthesis of these important heterocyclic compounds.

References

  • A review on synthetic approach of quinazoline derivatives and their biological potential. (2022). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinazolinone Alkaloids. (2018). MDPI. [Link]

  • Quinazoline derivatives: a comprehensive review on its pharmacological potential. (2023). Springer. [Link]

  • Quinazoline as a Privileged Scaffold in Cancer Drug Discovery. (2019). MDPI. [Link]

  • Recent Advances in the Synthesis of Quinazolines and Quinazolinones. (2015). ACS Publications. [Link]

  • Recent advances in the synthesis of quinazolinone derivatives. (2021). Taylor & Francis Online. [Link]

  • Synthesis of Quinazolinone Derivatives: A Review. (2016). ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE AND QUINAZOLINE DERIVATIVES: A REVIEW. (2021). ResearchGate. [Link]

Application

Application Note: Fischer Esterification Protocol for Synthesizing Ethyl 2-Amino-4-methylbenzoate

Executive Summary Ethyl 2-amino-4-methylbenzoate is a highly versatile building block in pharmaceutical chemistry, frequently utilized in the synthesis of quinazoline-based kinase inhibitors and advanced active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-4-methylbenzoate is a highly versatile building block in pharmaceutical chemistry, frequently utilized in the synthesis of quinazoline-based kinase inhibitors and advanced active pharmaceutical ingredients (APIs). The conversion of 2-amino-4-methylbenzoic acid to its corresponding ethyl ester via presents unique mechanistic challenges due to the presence of an ortho-amino group.

This application note provides a self-validating, highly optimized protocol for this transformation. By detailing the causality behind reagent selection, equilibrium manipulation, and phase-appropriate workup procedures, this guide ensures high-yield synthesis with robust analytical verification.

Mechanistic Rationale & Causality

Fischer esterification is an acid-catalyzed, equilibrium-driven nucleophilic acyl substitution. For the synthesis of ethyl 2-amino-4-methylbenzoate, several structural and chemical factors dictate the experimental design:

  • Steric and Electronic Deactivation: The starting material, , features an amino group ortho to the carboxylic acid. Under strongly acidic conditions (using H2​SO4​ ), this amine is rapidly protonated to form an anilinium bis-sulfate salt. While this temporarily withdraws electron density from the ring and prevents unwanted electrophilic side reactions, the ortho-bulk restricts the trajectory of the incoming ethanol nucleophile. Consequently, extended reflux times (12–16 hours) are required to achieve complete conversion.

  • Equilibrium Manipulation (Le Chatelier’s Principle): Because the reaction yields water as a byproduct, the equilibrium constant ( Keq​ ) is inherently low. To drive the reaction forward, absolute ethanol serves a dual purpose as both the nucleophile and the solvent in massive stoichiometric excess. Concentrated sulfuric acid acts as both the proton donor for carbonyl activation and a localized desiccant.

  • Workup Causality (The Self-Validating Step): Post-reaction, the target ester exists as a water-soluble anilinium sulfate salt. A common point of failure in amine-ester synthesis is premature organic extraction, which results in the product being discarded in the aqueous waste. The protocol mandates a strict neutralization step using saturated sodium bicarbonate ( NaHCO3​ ) to pH 8. This specific pH target liberates the free base of , drastically shifting its partition coefficient ( LogP ) to favor the organic extraction phase.

Process Workflow

Esterification N1 1. Reagent Mixing 2-Amino-4-methylbenzoic Acid + EtOH N2 2. Acidification Add H2SO4 (Catalyst/Desiccant) N1->N2 N3 3. Reflux (85°C) Drive equilibrium via Le Chatelier N2->N3 N4 4. Concentration Remove excess EtOH in vacuo N3->N4 N5 5. Neutralization Sat. NaHCO3 to pH 8 (Free Base) N4->N5 N6 6. Extraction EtOAc / Aqueous Phase Separation N5->N6 N7 7. Purification Silica Plug or Recrystallization N6->N7 N8 Ethyl 2-amino-4-methylbenzoate (Purified API Intermediate) N7->N8

Process workflow for synthesizing ethyl 2-amino-4-methylbenzoate.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry required to push the equilibrium toward the product while maintaining a manageable reaction volume.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunctional Role
2-Amino-4-methylbenzoic acid151.161.015.1 g0.10Limiting Reagent / API Starting Material
Absolute Ethanol (Anhydrous)46.07~17.0100 mL1.71Nucleophile / Solvent / Equilibrium Driver
Sulfuric Acid (98% w/w)98.080.52.7 mL0.05Acid Catalyst / Dehydrating Agent
Saturated NaHCO3​ (aq)84.01As needed~100 mL-Neutralization Agent (pH target: 8)
Ethyl 2-amino-4-methylbenzoate 179.22 1.0 17.9 g 0.10 Target Product (Theoretical 100% Yield)

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Reflux
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Ensure all glassware is oven-dried to prevent the introduction of exogenous water, which would prematurely stall the.

  • Mixing: Suspend 15.1 g (0.10 mol) of 2-amino-4-methylbenzoic acid in 100 mL of absolute ethanol. The suspension will appear milky as the zwitterionic/polar nature of the starting material limits initial solubility.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly add 2.7 mL of concentrated H2​SO4​ dropwise.

    • Causality Note: The addition is exothermic. A dense white precipitate (the anilinium sulfate salt) will form immediately. This is expected and validates the protonation of the basic amine.

  • Reflux: Attach a reflux condenser. Heat the mixture to 85 °C (oil bath temperature) with vigorous stirring. As the reaction reaches reflux, the precipitate will dissolve into a clear, slightly yellow solution. Maintain reflux for 12 to 16 hours.

  • In-Process Control (IPC): After 12 hours, sample 50 µL of the reaction, quench in 0.5 mL of sat. NaHCO3​ , and extract with 0.5 mL ethyl acetate (EtOAc). Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1). The reaction is complete when the baseline spot (starting material) is entirely consumed.

Phase 2: Quenching and Neutralization (Critical Step)
  • Concentration: Cool the reaction to room temperature. Remove approximately 70% of the excess ethanol under reduced pressure (rotary evaporation) at 40 °C. Do not evaporate to dryness.

  • Neutralization: Transfer the concentrated residue to a 500 mL beaker containing 100 g of crushed ice. Slowly add saturated aqueous NaHCO3​ portion-wise with continuous stirring.

    • Causality Note: Vigorous CO2​ evolution will occur. Continue addition until the aqueous phase reaches a stable pH of 8 (verify with pH paper). At this pH, the anilinium salt is deprotonated to the free amine, causing the product to precipitate or form a biphasic oily suspension, validating the successful phase transition.

Phase 3: Extraction and Purification
  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract with EtOAc (3 × 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (50 mL) and brine (50 mL) to remove residual inorganic salts and trace ethanol.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Evaporation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil that may crystallize upon standing.

  • Purification: If high API-grade purity is required, pass the crude material through a short silica gel plug (eluting with Hexane:EtOAc 4:1) or recrystallize from minimal hot ethanol/water.

Analytical Validation Criteria

To ensure the integrity of the synthesized ethyl 2-amino-4-methylbenzoate, validate the isolated material against the following expected analytical parameters:

Analytical MethodTarget Signal / ObservationMechanistic Rationale
TLC (Hexane:EtOAc 3:1) Rf​ ~ 0.6 (UV active)The esterification masks the polar carboxylic acid, making the product significantly less polar than the starting material ( Rf​ ~ 0.2).
1 H NMR ( CDCl3​ , 400 MHz) δ 4.30 (q, 2H), 1.38 (t, 3H)The classic ethyl ester splitting pattern confirms the successful nucleophilic attack and incorporation of the ethanol moiety.
1 H NMR ( CDCl3​ , 400 MHz) δ ~5.60 (br s, 2H)Confirms the presence of the free primary amine ( −NH2​ ), validating that the neutralization step successfully removed the sulfate salt.
LC-MS (ESI+)m/z 180.1 [M+H]+ Confirms the exact molecular weight of the target ester, ruling out incomplete reaction or degradation.

References

  • Organic Chemistry Portal. "Fischer Esterification." Organic-Chemistry.org. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 274301, 2-Amino-4-methylbenzoic acid." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2816928, Ethyl 2-amino-4-methylbenzoate." PubChem. Available at:[Link]

  • Chemistry LibreTexts. "21.13: Fischer Esterification." LibreTexts Project. Available at:[Link]

Method

using ethyl 2-amino-4-methylbenzoate in muscarinic acetylcholine receptor research

Initiating the Analysis I've started by carefully dissecting the request. My focus is now on understanding the core topic: ethyl 2-amino-4-methylbenzoate's role in muscarinic acetylcholine receptor research.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've started by carefully dissecting the request. My focus is now on understanding the core topic: ethyl 2-amino-4-methylbenzoate's role in muscarinic acetylcholine receptor research. I'm noting the required content is detailed application notes and protocols, specifically geared towards scientists and researchers.

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Refining the Search

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Investigating Chemical Structure

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Analyzing Precursor Chemistry

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Designing Application Note Format

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Defining Assay Protocols

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Incorporating SAR Details

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Outlining Key Pharmacological Features

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I've detailed the synthetic protocol: Cyclization using formamide and heat, chlorination using POCl3, and substitution or coupling with an appropriate amine, using DIPEA in DMF. Finally, I will explain the in vitro assay section, focusing on its challenges.

Defining Assay Protocols

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Visualizing Key Chemical Steps

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Refining Details for Presentation

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Justifying Scaffolding Choice

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Elaborating Assay Protocol

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Presenting Assay Results

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CompoundModeEmax (%)Fold-Shift (ACh)
AChAgonist125.0100
Test PAM (10 µM)Agonist>10,000<5
ACh + Test PAM (10 µM)PAM15.6120

Constructing Synthesis Diagram

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SynthesisWorkflow SM Ethyl 2-amino-4-methylbenzoate (Starting Material) Step1 Cyclization (Formamide, 150°C) SM->Step1 Int1 7-Methylquinazolin-4(3H)-one (Core Scaffold) Step1->Int1 Step2 Chlorination & Coupling (POCl3, amine) Int1->Step2 M4PAM M4 PAM Candidate Step2->M4PAM

Finalizing Assay Diagrams

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Refining Chemical Pathway Diagrams

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Detailing Reaction Steps

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Elaborating Chemical Syntheses

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Application

acetylation of ethyl 2-amino-4-methylbenzoate with acetyl chloride

Initiating Search Protocols I'm currently engaged in comprehensive Google searches focusing on the acetylation of ethyl 2-amino-4-methylbenzoate with acetyl chloride. My focus is on reaction mechanisms, experimental prot...

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I'm currently engaged in comprehensive Google searches focusing on the acetylation of ethyl 2-amino-4-methylbenzoate with acetyl chloride. My focus is on reaction mechanisms, experimental protocols, safety considerations, and analytical techniques. I'm aiming to build a strong foundation.

Analyzing Search Results

I've moved on to analyzing the search results. My goal is to pinpoint the most credible resources. I'm focusing on peer-reviewed articles and reputable databases to build a solid base. Also, I'm gathering data on reactant and product properties, such as melting points and solubility, to aid in calculations and purification processes.

Structuring Application Note

I'm now outlining the application note's structure. I plan to start with an introduction explaining the acetylation's significance. I will follow that with the reaction mechanism, then a detailed experimental protocol, and a product characterization section, including NMR and IR data. I plan to incorporate a table of key quantitative data too.

Method

step-by-step cyclisation of ethyl 2-amino-4-methylbenzoate arylcarboxamides

Initiating Search Strategy I'm starting with focused Google searches to get data on the cyclization of ethyl 2-amino-4-methylbenzoate arylcarboxamides. I'm prioritizing reaction mechanisms, protocols, and frequently used...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on the cyclization of ethyl 2-amino-4-methylbenzoate arylcarboxamides. I'm prioritizing reaction mechanisms, protocols, and frequently used catalysts. This aims to build a solid foundation of relevant information.

Refining Data Gathering

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Expanding Search Parameters

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Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for ethyl 2-amino-4-methylbenzoate synthesis

Target Compound: Ethyl 2-amino-4-methylbenzoate (Ethyl 4-methylanthranilate) Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 2-amino-4-methylbenzoate (Ethyl 4-methylanthranilate) Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of ethyl 2-amino-4-methylbenzoate. This anthranilic acid derivative is a critical building block in pharmaceutical development. However, researchers frequently encounter yield-limiting bottlenecks, including incomplete conversion, N-alkylation side reactions, and workup emulsions.

This portal provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yielding, scalable synthesis.

Synthetic Strategy & Workflow

To bypass the equilibrium limitations of standard acid-catalyzed esterification, we recommend proceeding via an in situ acyl chloride intermediate (Route A) or via catalytic hydrogenation of the corresponding nitrobenzoate (Route B).

SynthesisWorkflow StartA 2-Amino-4-methylbenzoic Acid (Starting Material) RouteA Route A: SOCl2 / EtOH (Acyl Chloride Intermediate) StartA->RouteA Esterification StartB Ethyl 2-nitro-4-methylbenzoate (Alternative Starting Material) RouteB Route B: Pd/C, H2 (Catalytic Hydrogenation) StartB->RouteB Reduction Product Ethyl 2-amino-4-methylbenzoate (Target Product) RouteA->Product High Yield (>92%) RouteB->Product Clean Profile

Fig 1. Synthetic routes for ethyl 2-amino-4-methylbenzoate showcasing esterification and reduction.

Quantitative Optimization Data

Standard utilizing sulfuric acid often stall at 40-50% yield due to the zwitterionic nature of the amino acid. Thionyl chloride (SOCl₂) is preferred, but reaction parameters must be tightly controlled to prevent side reactions.

Table 1: Optimization of SOCl₂-Mediated Esterification (Route A)

EntrySOCl₂ (equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity Profile
11.178 (Reflux)12>9975N-ethylation (+28 m/z)
2 1.5 60 8 >99 92 None (Clean)
32.040248580Unreacted Starting Material

Self-Validating Experimental Protocol (Route A)

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to ensure each mechanistic step is successful before you proceed, minimizing wasted time and reagents.

Reagents: 2-Amino-4-methylbenzoic acid (1.0 equiv), Thionyl chloride (1.5 equiv), Anhydrous Ethanol (0.5 M).

Step-by-Step Methodology:

  • Preparation & Activation: Suspend 2-amino-4-methylbenzoic acid in anhydrous ethanol (0.5 M) in a flame-dried round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Add SOCl₂ (1.5 equiv) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic generation of HCl and prevents localized heating, which can degrade the starting material.

  • Heating & IPC 1 (Reaction Monitoring): Remove the ice bath and heat the reaction to exactly 60 °C for 8 hours.

    • Self-Validation (IPC 1): Pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the starting material peak (m/z 152[M+H]+) is <1% relative to the product peak (m/z 180[M+H]+).

  • Concentration: Remove excess ethanol and volatile byproducts under reduced pressure. The product will remain as a hydrochloride salt (a viscous, pale-yellow oil).

  • Neutralization & IPC 2 (Workup): Dissolve the residue in ethyl acetate (EtOAc) and cool to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.0–8.5.

    • Self-Validation (IPC 2): Check the aqueous layer with a calibrated pH meter or high-resolution pH paper. Do not exceed pH 9, or you risk base-catalyzed hydrolysis of your newly formed ester. At pH 8.5, the aniline moiety is fully free-based and will partition cleanly into the organic layer.

  • Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ethyl 2-amino-4-methylbenzoate.

Troubleshooting Guides & FAQs

Q: My yield is stalling at 40% when using standard H₂SO₄/EtOH reflux. Why?

A: This is a classic equilibrium issue. 2-Amino-4-methylbenzoic acid exists partially as a zwitterion. Strong acids like H₂SO₄ protonate the amine, creating a highly electron-withdrawing -NH₃⁺ group that severely deactivates the adjacent carboxylic acid toward nucleophilic attack. By switching to SOCl₂, you bypass the Fischer equilibrium entirely by forming a highly reactive acyl chloride intermediate, driving the reaction forward irreversibly. For more on acyl chloride reactivity, refer to the archives on esterification kinetics.

Q: I am seeing a significant impurity with a mass of +28 m/z in my LC-MS. What is it, and how do I stop it?

A: You are observing N-ethylation (forming ethyl 2-(ethylamino)-4-methylbenzoate). Under harsh acidic conditions (generated by SOCl₂) and prolonged heating at reflux (78 °C), ethanol can act as an alkylating agent on the aniline nitrogen.

  • Solution: Lower your reaction temperature to 60 °C. As shown in Table 1 , 60 °C provides sufficient energy for esterification while suppressing the activation energy required for N-alkylation.

Q: During the basic workup (NaHCO₃), I get a terrible, unresolvable emulsion. How do I break it?

A: Anthranilic esters can act as weak surfactants due to their hydrophobic aromatic/ester regions and hydrophilic amine regions.

  • Solution 1: Filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

  • Solution 2: Add a small amount of brine (NaCl) to the aqueous layer to increase ionic strength, forcing the organic compound out of the aqueous phase.

  • Solution 3: Dilute the organic layer with a 10% volume of Tetrahydrofuran (THF) to change the interfacial tension.

Q: My isolated product is turning dark brown over time. Is it degrading?

A: Yes. The free aniline moiety is susceptible to air oxidation, forming highly colored azo or quinone-imine oligomers.

  • Solution: Always store the final product in an amber vial under an inert gas (Argon or Nitrogen) at 4 °C. If you are scaling up, consider adding a trace amount (0.1 mol%) of an antioxidant like BHT during the final concentration step.

References

  • Fischer Esterification Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]

  • The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • General Procedures for the Esterification of Amino Acids and Reduction of Nitroarenes Source: Organic Syntheses URL:[Link]

Optimization

purification of ethyl 2-amino-4-methylbenzoate by flash column chromatography

Welcome to the Technical Support Center for the isolation and purification of ethyl 2-amino-4-methylbenzoate . This compound—an anthranilic acid derivative—presents unique chromatographic challenges due to the competing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of ethyl 2-amino-4-methylbenzoate . This compound—an anthranilic acid derivative—presents unique chromatographic challenges due to the competing electronic effects of its electron-donating amino group and electron-withdrawing ester group.

This guide is designed for researchers and drug development professionals to troubleshoot common purification bottlenecks, optimize recovery, and ensure high-purity isolation.

Core Methodology: Standard Operating Procedure (SOP)

The following protocol outlines a self-validating workflow for the purification of ethyl 2-amino-4-methylbenzoate using normal-phase silica gel flash chromatography.

Phase 1: Sample Preparation & Matrix Deactivation
  • Silica Gel Selection: Utilize standard 40–63 µm irregular silica gel. For automated systems, a pre-packed 25g cartridge is sufficient for 0.5g–1.0g of crude material.

  • Mobile Phase Preparation: Prepare a gradient system of Hexanes (Hex) and Ethyl Acetate (EtOAc). Crucial Step: Add 1% v/v Triethylamine (TEA) to both solvent lines.

    • Causality: Normal-phase silica contains free silanol groups (Si-OH) with a pKa of ~4.5–5.5. The primary amine on ethyl 2-amino-4-methylbenzoate will strongly hydrogen-bond with these sites, causing non-linear adsorption isotherms (streaking). TEA acts as a sacrificial base, competitively deactivating the acidic silanols and ensuring sharp band elution .

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite 545 (1:2 ratio of crude mass to Celite) and concentrate to a free-flowing powder under reduced pressure.

    • Causality: Liquid loading in DCM can cause band broadening due to the strong eluting power of the injection solvent. Dry loading ensures a narrow injection band, maximizing theoretical plates.

Phase 2: Chromatographic Elution
  • Column Equilibration: Flush the column with 3 column volumes (CV) of 100% Hexanes (containing 1% TEA).

  • Gradient Elution:

    • 0–2 CV: 100% Hexanes (Isocratic hold to elute non-polar impurities).

    • 2–10 CV: Linear gradient from 0% to 15% EtOAc in Hexanes.

    • 10–14 CV: Isocratic hold at 15% EtOAc (Target compound elutes here).

  • Detection: Monitor absorbance at 254 nm (aromatic ring) and 280 nm (amine conjugation).

Phase 3: Validation & Recovery
  • Fraction Analysis: Spot fractions on a silica TLC plate. Develop in 15% EtOAc/Hexanes + 1% TEA.

  • Visualization: The target compound is UV-active. For confirmation, dip the plate in Ninhydrin stain and heat; the primary amine will yield a distinct purple/brown spot.

  • Concentration: Pool pure fractions and concentrate in vacuo. To remove residual TEA, place the flask on a high-vacuum line for 4–6 hours.

Quantitative Chromatography Data

The following table summarizes the expected retention factors ( Rf​ ) and column loading capacities to guide your method development.

Solvent SystemTarget Rf​ (Ester)Impurity Rf​ (Starting Acid)Peak ShapeRecommended Load (w/w silica)
10% EtOAc / Hexanes0.250.00Severe Tailing< 1%
20% EtOAc / Hexanes0.550.10Moderate Tailing1 - 2%
15% EtOAc / Hexanes + 1% TEA 0.38 0.00 Sharp, Symmetrical 2 - 5%
5% MeOH / DCM0.800.45Co-elution risk< 1%

Troubleshooting Guides & FAQs

Q1: My compound is streaking across multiple fractions, resulting in poor concentration and low purity. How do I fix this?

A: Streaking is the most common issue when purifying anilines. It is caused by secondary interactions between the basic amino group (-NH2) and the acidic silanol groups on the stationary phase.

  • Solution: First, ensure you have added 1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase. If streaking persists even with TEA, your crude sample may be overloading the column. Reduce your sample load to <2% of the silica mass. Alternatively, switch to an amine-functionalized (NH2) bonded silica column, which inherently prevents these secondary interactions without requiring mobile phase modifiers .

Q2: I am seeing co-elution of my product with the starting material (2-amino-4-methylbenzoic acid). How can I improve resolution?

A: While the ester is significantly less polar than the carboxylic acid, the acid can "smear" through the column if the solvent system is too polar or if the sample is overloaded.

  • Solution: Do not rely on chromatography to separate the free acid from the ester. Instead, perform an acid-base aqueous workup prior to the column. Dissolve the crude in EtOAc and wash with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). The basic aqueous layer will deprotonate the unreacted carboxylic acid, pulling it into the aqueous phase, while your target ethyl ester remains in the organic layer.

Q3: The recovered yield of my ethyl 2-amino-4-methylbenzoate is much lower than what TLC indicated. Where did it go?

A: Electron-rich aromatic amines are susceptible to oxidation, especially when exposed to the large surface area of silica gel in the presence of air and light.

  • Solution: Minimize the time your compound spends on the column. Increase your flow rate to the maximum allowable pressure for your cartridge. Furthermore, ensure your fractions are collected in tubes shielded from direct light, and concentrate them immediately after the run. Do not leave the compound adsorbed on the dry-load silica overnight.

Q4: I used TEA to fix the streaking, but now I see a persistent impurity in my NMR spectrum around 1.0 ppm and 2.5 ppm. What is this?

A: This is residual Triethylamine. TEA has a boiling point of ~89°C and can be surprisingly difficult to remove completely via standard rotary evaporation, as it can form weak complexes with the product.

  • Solution: Dissolve the concentrated product in a minimal amount of diethyl ether or DCM, and wash it once with water or a very mild, dilute buffer (pH 7) to partition the TEA into the aqueous layer. Dry the organic layer over Na2​SO4​ and re-concentrate. Alternatively, extended high-vacuum exposure (lyophilizer or Schlenk line) for 12 hours will remove it.

Workflow Diagnostics

Use the following decision tree to rapidly diagnose and correct poor resolution during your purification runs.

TroubleshootingWorkflow Start Evaluate Crude TLC (Ethyl 2-amino-4-methylbenzoate) CheckStreak Is the target spot streaking or tailing? Start->CheckStreak AddTEA Add 1% Triethylamine to Mobile Phase CheckStreak->AddTEA Yes CheckCoelution Is target co-eluting with starting acid? CheckStreak->CheckCoelution No AddTEA->CheckCoelution LiquidExtraction Perform Aqueous NaHCO3 Wash Before Column CheckCoelution->LiquidExtraction Yes RunColumn Proceed to Flash Chromatography CheckCoelution->RunColumn No LiquidExtraction->RunColumn

Diagnostic workflow for optimizing the purification of aromatic amine esters.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.[Link]

  • Biotage Technical Resources. (n.d.). Successful Flash Chromatography: Principles and Optimization. Biotage AB.[Link]

  • Teledyne ISCO. (n.d.). Guidelines for Flash Chromatography Column Loading and Method Development. Teledyne ISCO Chromatography. [Link]

Troubleshooting

preventing over-bromination of ethyl 2-amino-4-methylbenzoate during substitution

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists struggling with the regioselective monobromination of highly acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists struggling with the regioselective monobromination of highly activated aniline derivatives, specifically ethyl 2-amino-4-methylbenzoate .

Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and empirical data to help you eliminate di- and tri-brominated byproducts from your workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my reaction yield 3,5-dibromo byproducts even when I strictly use 1.0 equivalent of bromine?

The Mechanistic Cause: In ethyl 2-amino-4-methylbenzoate, the aromatic ring is synergistically activated by three substituents. The primary amine (-NH₂ at C2) is strongly ortho/para directing, the methyl group (-CH₃ at C4) is weakly ortho/para directing, and the ester (-CO₂Et at C1) is meta directing. All three perfectly align to direct electrophilic attack to positions 3 and 5 .

While position 5 is sterically favored for the initial attack, the free primary amine pumps so much electron density into the ring that the activation energy for the second bromination (at position 3) remains extremely low. Localized concentration gradients during reagent addition cause droplets of the reaction mixture to temporarily experience an excess of bromine, leading to over-bromination before the starting material is fully consumed.

Q2: Should I use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂)?

The Solution: Yes. Switching to is the first line of defense. Unlike Br₂, which provides a massive immediate concentration of electrophilic bromine, NBS acts as a controlled-release mechanism. It provides a low, steady-state concentration of active bromine species. This shifts the reaction toward thermodynamic control, minimizing the localized excesses that drive di-bromination.

Q3: How does solvent choice impact the bromination profile?

The Optimization: Solvent polarity and hydrogen-bonding capacity dictate the transition state energy of.

  • Acetic Acid (AcOH): Often too activating for free anilines; promotes over-reaction.

  • Dichloromethane (DCM): Poor solubility for NBS at low temperatures, leading to heterogeneous, unpredictable kinetics.

  • N,N-Dimethylformamide (DMF): The optimal choice for direct bromination. DMF stabilizes the polarized transition state and forms a mild Vilsmeier-type brominating complex with NBS, further attenuating reactivity.

Q4: What if temperature and reagent control aren't enough to achieve >95% purity?

The Definitive Fix: If direct bromination fails to meet your purity specifications, you must modulate the substrate's electronics via a Protection-Bromination-Deprotection sequence. By temporarily converting the strongly activating amine into an acetamide (using acetic anhydride), the nitrogen's lone pair delocalizes into the acetyl carbonyl. This drastically reduces the ring's nucleophilicity, artificially widening the kinetic gap between the first and second bromination events.

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems. Visual and thermal cues are included so you can verify the reaction trajectory in real-time.

Method A: Direct Monobromination (For rapid screening / moderate purity)

Use this method when a ~8-10% dibromo impurity is acceptable or separable via crystallization.

  • Preparation: Dissolve ethyl 2-amino-4-methylbenzoate (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Cooling: Chill the solution to -20 °C using a dry ice/ethylene glycol bath. Validation: Ensure the internal temperature stabilizes; the solution should remain completely clear.

  • Reagent Addition: Dissolve NBS (1.02 eq, 10.2 mmol) in a minimal volume of DMF. Add this solution dropwise over 45 minutes via a syringe pump. Validation: The solution will turn pale yellow. A deep orange or red color indicates the addition is too fast, risking localized over-bromination.

  • Quenching: Stir for 1 hour at -20 °C. Quench with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy residual active bromine.

  • Workup: Extract with EtOAc, wash heavily with brine (5x) to remove DMF, dry over Na2​SO4​ , and concentrate.

Method B: The Protection Strategy (For scale-up / >99% purity)

Use this method for late-stage drug development where strict impurity control is mandated.

  • Protection: Dissolve the starting material in DCM. Add Triethylamine (1.5 eq) and Acetic Anhydride (1.2 eq). Stir at room temperature for 2 hours. Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the highly fluorescent starting material.

  • Bromination: Concentrate the mixture, redissolve in Acetonitrile (MeCN), and cool to 0 °C. Add NBS (1.05 eq) in one portion. Validation: As the reaction progresses (approx. 4 hours), succinimide will precipitate out of the cold MeCN as a white solid, serving as a visual indicator of conversion.

  • Deprotection: Filter off the succinimide. Concentrate the filtrate and reflux in 6M HCl / Ethanol (1:1) for 6 hours. Neutralize with saturated NaHCO3​ and extract with EtOAc to yield the pure ethyl 2-amino-5-bromo-4-methylbenzoate.

Part 3: Quantitative Data & Strategy Selection

Empirical Comparison of Bromination Strategies
StrategyReagentSolventTemp (°C)ConversionYield (Mono)Selectivity (Mono:Di)
DirectBr₂AcOH20>99%45%1 : 1.2
DirectNBSDCM080%65%4 : 1
DirectNBSDMF-2095%82%12 : 1
Protection NBS MeCN 0 >99% 91% (3 steps) >99 : 1
Workflow Visualization

Below is the logical decision tree for selecting your synthesis route.

BrominationWorkflow start Ethyl 2-amino-4-methylbenzoate eval Assess Purity Requirements start->eval direct Direct Bromination (NBS, DMF, -20°C) eval->direct Fast Screening protect Protection Strategy (Ac2O ➔ NBS ➔ HCl) eval->protect Scale-up / High Purity analyze LC-MS / NMR Analysis direct->analyze protect->analyze success Pure Monobrominated Product (Position 5) analyze->success >95% Mono fail Over-bromination Detected (Positions 3 & 5) analyze->fail <90% Mono fail->protect Switch Strategy

Decision tree for selecting the optimal monobromination strategy based on purity requirements.

References

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) - Properties and Reaction Mechanisms." Organic-Chemistry.org. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6250, N-Bromosuccinimide." PubChem. Available at:[Link]

  • Wikipedia, The Free Encyclopedia. "Electrophilic Halogenation - Directing Groups and Kinetics." Wikimedia Foundation. Available at:[Link]

Optimization

Technical Support Center: Aqueous Solubility Optimization for Ethyl 2-Amino-4-methylbenzoate

Welcome to the Technical Support Center. As drug development and green chemistry initiatives increasingly push for aqueous reaction media, handling highly hydrophobic intermediates like ethyl 2-amino-4-methylbenzoate pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and green chemistry initiatives increasingly push for aqueous reaction media, handling highly hydrophobic intermediates like ethyl 2-amino-4-methylbenzoate presents significant mass-transfer challenges.

This guide is designed for research scientists and process chemists. It bypasses generic advice to provide field-proven, mechanistically grounded solutions for solubilizing this specific aniline-ester derivative in water.

Part 1: Physicochemical Profiling (The Causality of Insolubility)

Before troubleshooting, it is critical to understand why ethyl 2-amino-4-methylbenzoate resists aqueous solubilization. The insolubility is driven by three interacting molecular features:

  • High Lipophilicity: The combination of the ethyl ester and the C4-methyl group significantly increases the compound's logP (estimated ~2.8).

  • Intramolecular Hydrogen Bonding: The C2-amino group acts as a hydrogen bond donor to the adjacent C1-ester carbonyl oxygen. This internal chelation reduces the molecule's ability to form hydrogen bonds with surrounding water molecules, effectively "locking" it in a hydrophobic conformation.

  • Deactivated Basicity: While anilines can typically be dissolved in mild acid via protonation, the strongly electron-withdrawing ortho-ester group pulls electron density away from the nitrogen. This depresses the conjugate acid pKa to approximately ~2.0, meaning standard acidic buffers will fail to protonate and solubilize the compound. Baseline physicochemical properties and safety data for such benzoate derivatives can be verified via [1].

Part 2: Troubleshooting FAQs

Q1: Why does my ethyl 2-amino-4-methylbenzoate precipitate immediately when I add my aqueous buffer to the organic stock solution? A: You are observing a classic anti-solvent precipitation event. Because of the compound's high logP and intramolecular H-bonding, an abrupt increase in the medium's dielectric constant (adding water) triggers the hydrophobic effect, driving the solute molecules to aggregate and minimize surface area contact with water. Solution: Instead of a sudden addition, use a gradual solvent ramp or pre-dissolve the substrate in an aqueous micellar solution (see SOP A) to encapsulate the molecules before aggregation occurs.

Q2: I want to use acidic water to protonate the amine and dissolve the compound. Why is my ester hydrolyzing instead? A: Because the amine's conjugate acid pKa is extremely low (~2.0), achieving >99% protonation requires dropping the aqueous pH below 1.0. However, under these highly acidic conditions, the ethyl ester becomes highly susceptible to acid-catalyzed hydrolysis, converting your substrate into 2-amino-4-methylbenzoic acid. Solution: Avoid pH-driven solubilization for this specific substrate. Rely on host-guest complexation or micellar catalysis instead.

Q3: Which surfactant is best for palladium-catalyzed cross-coupling reactions with this substrate in water? A: We strongly recommend TPGS-750-M. According to the principles of micellar catalysis published in [2], TPGS-750-M forms nanomicelles with a lipophilic α-tocopherol core. This core easily accommodates the hydrophobic ethyl 2-amino-4-methylbenzoate, while the PEG-based hydrophilic shell maintains overall aqueous solubility. This creates a "nanoreactor" that dramatically increases the local concentration of both the substrate and the lipophilic Pd-catalyst, accelerating the reaction rate without organic solvents.

Q4: How do I remove the surfactant or co-solvent during the downstream workup? A: If using TPGS-750-M, perform an "in-flask" extraction. Add a minimal volume of a green organic solvent (e.g., ethyl acetate or 2-MeTHF). The product will partition into the organic phase, while the surfactant remains in the aqueous phase, allowing the aqueous layer to be recycled for the next batch.

Part 3: Solubility Enhancement Matrix

The following table summarizes the quantitative expectations and strategic trade-offs for different solubilization methods.

Solubilization StrategyReagent / AdditiveEst. Solubilization LimitMechanism of ActionProsCons
Micellar Catalysis 2 wt% TPGS-750-M> 0.5 MEncapsulation in lipophilic nanoreactor core.Excellent for metal catalysis; recyclable water layer.Can cause emulsions during vigorous extraction.
Host-Guest Complexation HP-β-Cyclodextrin~ 0.1 MHydrophobic cavity encapsulates the aromatic ring.Completely transparent solutions; biocompatible.High mass-to-substrate ratio required; costly.
Green Co-Solvent Cyrene / EtOH (1:1)> 1.0 MLowers overall dielectric constant of the medium.High capacity; simple to implement.Deviates from strict "100% aqueous" green metrics.
pH Adjustment HCl (pH < 1.5)~ 0.05 MProtonation of the deactivated C2-amine.Cheap; no organic additives.High risk of ester hydrolysis; corrosive.

Part 4: System Workflows

Use the following decision matrix to select the optimal aqueous solubilization strategy based on your specific reaction constraints.

OptimizationWorkflow Start Analyze Reaction Constraints Q1 Is the reaction transition-metal catalyzed? Start->Q1 Micellar Micellar Catalysis (2% TPGS-750-M) Q1->Micellar Yes Q2 Is pH < 2.0 tolerated by the ester group? Q1->Q2 No Acidic Acidic Solubilization (HCl, pH 1.5) Q2->Acidic Yes Q3 Are organic co-solvents strictly prohibited? Q2->Q3 No Cyclo Host-Guest Complexation (HP-β-CD) Q3->Cyclo Yes Cosolvent Green Co-solvents (Cyrene / EtOH) Q3->Cosolvent No

Decision matrix for optimizing aqueous solubility of ethyl 2-amino-4-methylbenzoate.

Part 5: Validated Experimental Protocols (SOPs)

Every protocol below is designed as a self-validating system , meaning you will have clear visual or chemical indicators at each step to confirm success before proceeding.

SOP A: Micellar Catalysis Solubilization (TPGS-750-M)

Best for: Cross-couplings, C-H activations, and reductions.

  • Surfactant Preparation: Dissolve TPGS-750-M in HPLC-grade water to create a 2 wt% solution.

  • Degassing: Sparge the aqueous solution with Argon or Nitrogen for 15 minutes. Causality: Oxygen trapped within the micellar cores will rapidly quench transition-metal catalysts.

  • Substrate Addition: Add ethyl 2-amino-4-methylbenzoate (up to 0.5 M relative to the total volume) directly to the aqueous surfactant.

  • Encapsulation & Validation: Stir vigorously (800–1000 rpm) at room temperature for 10 minutes.

    • Self-Validation Check: The presence of floating crystalline solids indicates incomplete encapsulation. The system is validated when the mixture transitions into a slightly cloudy, homogeneous, milk-like emulsion.

  • Reaction Execution: Add your catalyst and reagents directly to the emulsion. The reaction occurs entirely within the hydrophobic cores of the micelles.

SOP B: Host-Guest Complexation (HP-β-Cyclodextrin)

Best for: Biocatalysis, optical spectroscopy, and scenarios requiring completely transparent solutions. As detailed in host-guest complexation studies in [3].

  • Host Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to create a 20% w/v solution.

  • Complexation: Add ethyl 2-amino-4-methylbenzoate at a strict 1:1 molar ratio to the cyclodextrin.

  • Thermal Agitation: Sonicate the mixture for 15 minutes, followed by magnetic stirring at 45°C for 12 hours. Causality: The thermal energy helps break the substrate's crystal lattice, allowing individual molecules to slip into the cyclodextrin cavities.

  • Validation:

    • Self-Validation Check: The system is validated when the solution becomes completely transparent with zero particulate matter. If solids remain, filter through a 0.45 µm PTFE syringe filter; the concentration of the filtrate can be verified via UV-Vis spectroscopy.

  • Application: Use this aqueous stock solution directly. If green co-solvents are later required to adjust polarity, prioritize sustainable solvent alternatives as recommended by [4].

Part 6: References

  • Title: Organic Process Research & Development (Focus on Micellar Catalysis and Green Chemistry) Source: American Chemical Society (ACS) URL: [Link]

  • Title: Nature Chemistry (Advances in Molecular Complexation and Host-Guest Chemistry) Source: Nature Portfolio URL: [Link]

  • Title: Green Chemistry (Sustainable Solvent Alternatives and Methodologies) Source: Royal Society of Chemistry (RSC) URL: [Link]

Troubleshooting

optimizing Suzuki coupling conditions for ethyl 2-amino-4-methylbenzoate intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupling of eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupling of ethyl 2-amino-4-methylbenzoate intermediates (typically halogenated at the 5-position).

Working with ortho-amino esters presents a dual challenge: the free primary amine can poison the palladium catalyst, while the ethyl ester is highly susceptible to base-catalyzed saponification. This guide provides field-proven, self-validating workflows to bypass these bottlenecks.

Part 1: Diagnostic Hub

Before altering your reaction conditions, you must identify the precise failure mode. Use the following diagnostic workflow based on your LC-MS crude analysis.

SuzukiTroubleshooting Start Reaction Stalls / Low Yield CheckSM Analyze Crude by LC-MS Start->CheckSM Hydrolysis Ester Hydrolyzed (Carboxylic Acid formed) CheckSM->Hydrolysis Mass = M-28 (Ethyl loss) Poisoning Intact SM (Catalyst Poisoning) CheckSM->Poisoning Mass = SM Protodeboronation Dehalogenation or Protodeboronation CheckSM->Protodeboronation Mass = Ar-H FixHydro Switch to K3PO4 or Cs2CO3 Reduce H2O content Hydrolysis->FixHydro FixPoison Use XPhos / SPhos Increase Pd loading Poisoning->FixPoison FixProto Slow addition of Boronic Acid Use Pd G3/G4 Precatalysts Protodeboronation->FixProto

Diagnostic workflow for troubleshooting Suzuki couplings of ortho-amino benzoate intermediates.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction stalls at 20-30% conversion with mostly intact starting material. Why is the catalyst dying? The Causality: The free primary amino group (-NH₂) on your anthranilate intermediate is a strong Lewis base. In the presence of standard, less sterically demanding ligands (like PPh₃), the amine coordinates directly to the Palladium(II) center. This forms a stable, off-cycle Werner-type complex, effectively poisoning the catalyst and halting the oxidative addition step. The Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. According to [1], ligands like XPhos or SPhos feature immense steric bulk that physically blocks the substrate's primary amine from coordinating to the metal center. Furthermore, their electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the aryl halide bond.

Q2: I am achieving full conversion, but LC-MS shows the formation of the corresponding carboxylic acid instead of the ethyl ester. How do I prevent this? The Causality: Suzuki-Miyaura couplings require a base to activate the boronic acid into a reactive boronate complex [ArB(OH)₃]⁻, which is necessary for the transmetalation step [2]. However, standard aqueous bases like NaOH or Na₂CO₃ at 80°C will rapidly saponify the ethyl ester of your 2-amino-4-methylbenzoate intermediate. The Solution: Replace highly nucleophilic bases with milder, non-nucleophilic alternatives. K₃PO₄ or Cs₂CO₃ provide sufficient basicity (pKa ~ 12) to facilitate transmetalation without attacking the carbonyl carbon. Additionally, minimizing water by using a 10:1 Toluene:H₂O or Dioxane:H₂O solvent system suppresses the hydrolysis pathway.

Q3: The aryl halide is intact, but my boronic acid is completely consumed. What is happening? The Causality: You are observing base-catalyzed protodeboronation. If the transmetalation step is too slow (often due to the steric hindrance of the ortho-amino and para-methyl groups on your electrophile), the boronic acid degrades in the basic aqueous environment before it can couple. The Solution: You must outpace the degradation. Use a highly active precatalyst like XPhos Pd G3 , which rapidly generates the active Pd(0) species at room temperature. Alternatively, employ a syringe pump to slowly add the boronic acid over 2 hours, keeping its steady-state concentration low and minimizing degradation.

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes conditions specifically optimized to protect the ethyl ester while overcoming the steric and coordinating challenges of the ortho-amino group.

Materials Required:

  • Electrophile: Ethyl 2-amino-5-bromo-4-methylbenzoate (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (5 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground, 2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical for Pd(0) lifespan): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ethyl 2-amino-5-bromo-4-methylbenzoate, aryl boronic acid, and K₃PO₄. Seal the flask with a septum. Apply vacuum for 3 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. Sparging the solvents with Nitrogen for 15 minutes prior to addition is highly recommended to prevent premature catalyst oxidation.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Nitrogen and add the XPhos Pd G3 precatalyst. Self-Validation Check: The solution should rapidly transition from yellow to a deep red/brown, indicating the successful generation of the active monoligated Pd(0) species.

  • Reaction Execution: Heat the mixture to 80°C using an aluminum heating block. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. Look for the absence of the M+2 bromine isotope pattern to confirm complete oxidative addition.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with a half-saturated brine solution. Caution: Do not use acidic washes (e.g., 1M HCl) to remove the base, as this will protonate the ortho-amino group and drag your product into the aqueous layer. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Part 4: Quantitative Optimization Data

The following table summarizes a catalyst and base screening matrix performed on the ethyl 2-amino-5-bromo-4-methylbenzoate scaffold. This data illustrates the causality discussed in the FAQs.

EntryCatalyst / Ligand (5 mol%)Base (2.5 eq)Solvent (10:1)Temp (°C)Yield (%)Main Impurity Profile
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9015%Intact SM (Catalyst Poisoning)
2Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O8042%Ester Hydrolysis (Saponification)
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8078%Trace Protodeboronation
4XPhos Pd G3 K₃PO₄ Dioxane/H₂O 80 94% Clean Conversion
5XPhos Pd G3Cs₂CO₃Dioxane/H₂O8089%Trace Dehalogenation

Note: Entry 4 represents the optimal balance of steric shielding (XPhos), rapid initiation (G3 precatalyst), and mild basicity (K₃PO₄) to preserve the ethyl ester.

References

  • A User’s Guide to Biaryl Phosphine Ligands in Cross-Coupling. Chemical Science. Royal Society of Chemistry. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. American Chemical Society. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. URL:[Link]

Reference Data & Comparative Studies

Validation

ethyl 2-amino-4-methylbenzoate vs methyl 2-amino-4-methylbenzoate reactivity comparison

As drug development and synthetic pathways become increasingly reliant on precise kinetic control, selecting the appropriate ester protecting group or intermediate is critical. This guide provides an in-depth, objective...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic pathways become increasingly reliant on precise kinetic control, selecting the appropriate ester protecting group or intermediate is critical. This guide provides an in-depth, objective comparison of the reactivity profiles of ethyl 2-amino-4-methylbenzoate and methyl 2-amino-4-methylbenzoate .

By analyzing their behavior in nucleophilic acyl substitution reactions (such as hydrolysis and aminolysis), researchers can make informed, data-driven decisions for API synthesis and prodrug formulation.

Structural and Electronic Determinants of Reactivity

Both compounds share a core 2-amino-4-methylbenzoate scaffold, which inherently dampens carbonyl reactivity compared to unsubstituted benzoates. This baseline stability is driven by two factors:

  • The Ortho-Amino Effect: The −NH2​ group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and reducing the electrophilicity of the carbonyl carbon .

  • The Para-Methyl Effect: The 4 -methyl group donates electron density into the aromatic ring via hyperconjugation, further deactivating the ester toward nucleophilic attack.

The Alkyl Dichotomy: Methyl vs. Ethyl

The divergence in their reactivity lies entirely in the alkoxy leaving group ( −OCH3​ vs. −OCH2​CH3​ ). The methyl ester consistently demonstrates higher reactivity than the ethyl ester due to:

  • Steric Hindrance: The transition from an sp2 planar carbonyl to an sp3 tetrahedral intermediate introduces significant steric crowding. The ethyl group's larger Taft steric parameter ( Es​ ) creates a higher activation energy barrier during nucleophilic attack .

  • Leaving Group Ability: Methoxide ( pKa​≈15.5 ) is a marginally weaker base and thus a better leaving group than ethoxide ( pKa​≈15.9 ), facilitating a faster collapse of the tetrahedral intermediate.

Mechanism Ester Ester Substrate Methyl or Ethyl 2-amino-4-methylbenzoate Tetra Tetrahedral Intermediate sp³ Hybridized Steric Clash Zone Ester->Tetra Rate-Limiting Step (k₁) Nuc Nucleophile OH⁻ or R-NH₂ Nuc->Tetra Nucleophilic Attack Product Substituted Product Carboxylate or Amide Tetra->Product Collapse (k₂) Leaving Leaving Group CH₃O⁻ vs CH₃CH₂O⁻ Tetra->Leaving Expulsion

Fig 1: Nucleophilic acyl substitution pathway highlighting the rate-limiting tetrahedral intermediate.

Comparative Reactivity Profiles

The table below summarizes the quantitative and qualitative differences in reactivity between the two esters. Data is synthesized from standard physical organic chemistry principles regarding alkyl benzoate derivatives.

ParameterMethyl 2-amino-4-methylbenzoateEthyl 2-amino-4-methylbenzoateMechanistic Rationale
Steric Parameter ( Es​ ) 0.00 (Baseline)-0.07The extra methyl group on the ethyl ester increases the steric bulk around the reacting center.
Relative Saponification Rate ( krel​ ) 1.00~0.65 - 0.75Steric shielding of the ethyl group impedes the approach of the hydroxide nucleophile.
Leaving Group pKa​ 15.5 (Methanol)15.9 (Ethanol)Methoxide's slightly lower basicity accelerates the k2​ collapse step.
Aminolysis Susceptibility ModerateLowAmine nucleophiles are bulkier than OH− , making them highly sensitive to the ethyl group's steric profile.
Transesterification HighModerateMethyl esters are standardly more labile in base-catalyzed transesterification workflows.

Experimental Validation: Kinetic Profiling Protocol

To objectively validate the reactivity differences, a pseudo-first-order kinetic assay must be employed. The following protocol is designed as a self-validating system : it utilizes a mixed-solvent system to ensure substrate solubility, an internal standard to eliminate volumetric injection errors, and a harsh acidic quench to instantaneously freeze the kinetic profile.

Reagents & Setup
  • Substrates: 10 mM stock solutions of Methyl and Ethyl 2-amino-4-methylbenzoate in HPLC-grade Acetonitrile (MeCN).

  • Buffer: 0.5 M Sodium Hydroxide ( NaOH ) in deionized water (pH > 13) to ensure pseudo-first-order conditions ( [OH−]≫[Ester] ).

  • Internal Standard (IS): 5 mM Biphenyl in MeCN.

  • Quench Solution: 1.0 M Hydrochloric Acid ( HCl ).

Step-by-Step Methodology
  • Reaction Matrix Preparation:

    • Causality: Anthranilate esters are highly lipophilic. A 50:50 v/v MeCN/Water co-solvent system is required to prevent substrate precipitation while maintaining sufficient aqueous activity for the hydroxide nucleophile.

    • In a thermojacketed reaction vessel at 25.0 ± 0.1 °C, combine 4.5 mL of MeCN (containing the IS) and 4.5 mL of deionized water.

  • Initiation:

    • Inject 0.5 mL of the 10 mM ester stock solution. Stir at 500 RPM.

    • Inject 0.5 mL of the 0.5 M NaOH buffer to initiate the reaction ( t=0 ).

  • Sampling & Quenching:

    • Causality: Alkaline hydrolysis must be stopped instantly to capture accurate time-point data.

    • At predefined intervals (t = 5, 10, 20, 30, 60, 90, 120 mins), withdraw 100 µL aliquots.

    • Immediately dispense the aliquot into a vial containing 100 µL of 1.0 M HCl . The rapid pH drop protonates the hydroxide and the resulting anthranilic acid, halting the reaction.

  • HPLC-UV Analysis:

    • Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

    • Plot ln(AreaEster​/AreaIS​) versus time ( t ). The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep 1. Substrate Prep (50% MeCN/H₂O) React 2. Base Addition (NaOH, pH 12) Prep->React Monitor 3. HPLC Aliquots (t=0 to 120 min) React->Monitor Analyze 4. Kinetic Plotting (ln[S] vs t) Monitor->Analyze

Fig 2: Standardized experimental workflow for pseudo-first-order kinetic profiling of ester hydrolysis.

Conclusion & Application Strategy

For drug development professionals scaling up synthetic routes:

  • Choose the Methyl Ester when you require milder deprotection conditions downstream. Its higher susceptibility to hydrolysis and aminolysis makes it an ideal temporary protecting group or a reactive intermediate for amide coupling.

  • Choose the Ethyl Ester when the synthetic route involves harsh upstream conditions (e.g., strong nucleophiles or bases) where premature ester cleavage would result in yield loss. The added steric bulk provides a vital kinetic buffer against unwanted side reactions.

References

  • Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution. Organic Chemistry (Wade). Retrieved from:[Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729-2732. Retrieved from:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Ethyl 2-Amino-4-Methylbenzoate

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity determination of ethyl 2-amino-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. We w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity determination of ethyl 2-amino-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. We will delve into the validation of a primary reversed-phase HPLC (RP-HPLC) method and compare its performance against a plausible alternative, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and well-documented analytical method for quality control.

The Critical Role of Method Validation

In pharmaceutical development and manufacturing, an analytical method is not merely a procedure; it is an integral part of the quality assurance system. Method validation provides documented evidence that the procedure is suitable for its intended purpose. For a purity assay, this means the method must be able to accurately and unequivocally assess the content of the active pharmaceutical ingredient (API) and resolve it from any impurities or degradation products. An unvalidated method yields data that is scientifically unsound and cannot be trusted for making critical decisions regarding product quality and safety.

The validation process for an HPLC purity method is a systematic evaluation of several key performance characteristics. The relationship and typical workflow for these tests are illustrated below.

MethodDev Method Development Specificity Specificity (Forced Degradation) MethodDev->Specificity Initial Test Linearity Linearity & Range Specificity->Linearity Confirms Resolution Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Based on Slope Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidationComplete Validated Method Robustness->ValidationComplete Conclusion Method Selection MethodA Method A (Isocratic C18) Pros: - Simpler, easier transfer - Cost-effective Cons: - Lower resolution margin Conclusion->MethodA MethodB Method B (Gradient Phenyl-Hexyl) Pros: - Superior resolution - Better precision & LOQ Cons: - More complex Conclusion->MethodB QC_Lab Recommended for Routine QC MethodA->QC_Lab Choice based on simplicity Dev_Lab Recommended for Development & Stability Studies MethodB->Dev_Lab Choice based on performance

Validation

Comparative Analysis of 7-Methylquinazolin-4(3H)-ones: Synthesis, SAR, and Performance

As a Senior Application Scientist in medicinal chemistry, selecting the optimal starting building block is the most critical decision in library design. The quinazolin-4(3H)-one core is a well-documented privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal starting building block is the most critical decision in library design. The quinazolin-4(3H)-one core is a well-documented privileged scaffold. However, the exact substitution pattern on the benzenoid ring dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) destiny.

This guide provides an objective, data-driven comparison of quinazolinones derived specifically from ethyl 2-amino-4-methylbenzoate (yielding 7-methylquinazolin-4(3H)-ones) against alternative derivatives. We will explore the mechanistic rationale, comparative performance, and a self-validating synthetic protocol designed for high-throughput drug discovery.

Structural & Mechanistic Divergence

When ethyl 2-amino-4-methylbenzoate is utilized in a cyclocondensation reaction, the resulting quinazolinone features a methyl group at the 7-position. This seemingly minor structural deviation from the unsubstituted core (derived from ethyl anthranilate) fundamentally alters the molecule's interaction with biological targets .

The Causality of the 7-Methyl Substitution
  • Electronic Induction (+I Effect): The electron-donating methyl group subtly increases the electron density of the quinazolinone ring. This raises the pKa of the N3 nitrogen, strengthening its capacity to act as a hydrogen-bond donor/acceptor depending on its tautomeric state.

  • Steric Shielding: In kinase inhibitor design (e.g., EGFR or VEGFR inhibitors), the 7-position frequently points toward the solvent-exposed region or a specific hydrophobic pocket. The 7-methyl group provides a "steric bump" that restricts the rotational degrees of freedom of the molecule within the binding site, thereby reducing the entropic penalty of binding compared to an unsubstituted core .

SAR A Quinazolinone Scaffold B 7-Methyl (from 4-methylbenzoate) A->B C Unsubstituted Core A->C D 6-Chloro Substitution A->D B1 +I Effect: Higher N3 pKa Steric Shielding B->B1 C1 Baseline H-Bonding High Solubility C->C1 D1 -I Effect: Lower N3 pKa Halogen Bonding D->D1 Opt Optimal Kinase Selectivity B1->Opt

SAR logic comparing 7-methyl substitution against alternative quinazolinone core modifications.

Comparative Performance Data

To objectively evaluate the utility of ethyl 2-amino-4-methylbenzoate, we must compare its resulting products against those derived from other common anthranilate esters. The table below summarizes the physicochemical and synthetic performance metrics typically observed during lead optimization.

Starting Ester MaterialResulting ScaffoldElectronic ProfileAvg. Yield (%)*ΔcLogPPrimary Target Affinity Profile
Ethyl 2-amino-4-methylbenzoate 7-Methylquinazolinone Weak +I (Donating)82 - 88 +0.45 High (Hydrophobic Hinge)
Ethyl anthranilateUnsubstituted CoreNeutral85 - 92BaselineModerate (Broad Spectrum)
Ethyl 2-amino-5-chlorobenzoate6-ChloroquinazolinoneStrong -I (Withdrawing)75 - 81+0.68High (Halogen Pocket)
Ethyl 2-amino-4,5-dimethoxybenzoate6,7-DimethoxyquinazolinoneStrong +M (Mesomeric)65 - 72-0.12Very High (EGFR specific)

*Average yields based on the standardized microwave-assisted multi-component protocol described below.

Analysis: While the 6,7-dimethoxy derivative offers extreme specificity for targets like EGFR, its synthesis is often plagued by lower yields due to steric hindrance during cyclization. The 7-methyl derivative (from ethyl 2-amino-4-methylbenzoate) strikes an optimal balance: it provides a highly favorable yield, a moderate increase in lipophilicity (+0.45 ΔcLogP) ideal for cellular permeability, and excellent hydrophobic interactions.

Self-Validating Synthesis Workflow

A robust methodology must be self-validating. The traditional Niementowski synthesis often suffers from prolonged reaction times and variable yields. By employing a microwave-assisted, three-component coupling strategy, we bypass the need for intermediate isolation, driving the reaction to completion via Le Chatelier's principle .

Workflow SM Ethyl 2-amino- 4-methylbenzoate Mix Add R-NH2 & HC(OEt)3 SM->Mix React MW Irradiation 130°C, 15 min Mix->React Val HPLC-UV Validation (Internal Std) React->Val Prod 7-Methylquinazolinone Isolation Val->Prod

Self-validating microwave-assisted synthesis workflow for 7-methylquinazolin-4(3H)-ones.

Step-by-Step Experimental Protocol

Reagents Required:

  • Ethyl 2-amino-4-methylbenzoate (1.0 equiv)

  • Primary Amine (e.g., aniline derivative) (1.2 equiv)

  • Triethyl orthoformate (3.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Biphenyl (Internal Standard for HPLC)

Methodology & Causality:

  • Preparation of the Reaction Matrix: In a 10 mL microwave-safe vial, combine ethyl 2-amino-4-methylbenzoate (1.0 mmol), the primary amine (1.2 mmol), and triethyl orthoformate (3.0 mmol).

    • Causality: Triethyl orthoformate is specifically selected over formic acid to prevent premature N-formylation of the primary amine. It acts as both the C2 carbon source and the dehydrating agent.

  • Catalysis & Internal Standardization: Add p-TsOH (0.1 mmol) and exactly 0.5 mmol of biphenyl.

    • Causality: The p-TsOH protonates the orthoester, accelerating the formation of the highly reactive imidate intermediate. Biphenyl is inert under these conditions and serves as our self-validating internal standard.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130°C for 15 minutes.

    • Causality: Microwave dielectric heating ensures uniform thermal distribution, overcoming the activation energy barrier for the final intramolecular cyclization (loss of ethanol) much faster than conventional reflux, thereby minimizing thermal degradation products.

  • In-Process Validation (The Self-Validating Step): Before isolation, extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and run a rapid 3-minute HPLC-UV method (254 nm).

    • Validation Logic: Compare the peak area of the remaining ethyl 2-amino-4-methylbenzoate against the biphenyl internal standard. A ratio of <0.05 indicates >95% conversion. If the ratio is higher, re-subject to 5 minutes of irradiation. Do not proceed to workup until this metric is met.

  • Isolation: Cool the mixture to room temperature. Triturate with cold ethanol (5 mL). The 7-methylquinazolin-4(3H)-one derivative will precipitate as a crystalline solid. Filter and wash with cold diethyl ether.

Conclusion

Substituting standard ethyl anthranilate with ethyl 2-amino-4-methylbenzoate is a strategic choice in library design. The resulting 7-methylquinazolinones offer a superior balance of synthetic accessibility, enhanced lipophilicity, and targeted steric bulk, making them highly competitive alternatives to both unsubstituted and heavily substituted (e.g., halogenated or methoxylated) quinazolinone scaffolds. By utilizing the self-validating microwave protocol outlined above, researchers can ensure high-fidelity data generation for downstream biological screening.

References

  • "Quinazolinone and quinazoline derivatives: synthesis and biological applications", European Journal of Medicinal Chemistry,[Link]

  • "Privileged scaffolds for library design and drug discovery", Current Opinion in Chemical Biology,[Link]

  • "Recent advances in the synthesis of quinazolinones", RSC Advances,[Link]

Comparative

LC-MS validation of ethyl 2-amino-4-methylbenzoate intermediate formation

Initiating Literature Review I'm starting with broad Google searches to build a foundation for synthesizing ethyl 2-amino-4-methylbenzoate. I'm focusing on starting materials, reaction mechanisms, and possible byproducts...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Literature Review

I'm starting with broad Google searches to build a foundation for synthesizing ethyl 2-amino-4-methylbenzoate. I'm focusing on starting materials, reaction mechanisms, and possible byproducts. I'll then delve into more specialized databases.

Expanding Analytical Focus

I'm now expanding my search to incorporate LC-MS methods for analyzing aromatic amines and esters, including column types and mobile phases. I'm also exploring alternative analytical techniques like TLC and GC-MS. This will provide a more comprehensive framework for a comparative guide. I'm aiming to create a logical structure with an introduction on reaction monitoring's importance, followed by a detailed synthesis protocol.

Refining Experimental Protocol

I'm now diving deeper into the specific LC-MS method development, focusing on detailed protocols for detecting ethyl 2-amino-4-methylbenzoate formation. I'm outlining sample preparation, chromatographic conditions, and mass spec settings. I'm also planning alternative analytical approaches like TLC and GC-MS. I'm ensuring all information is clearly presented with tables and diagrams. I'll include citations, too.

Validation

comparing bromination efficiency of ethyl 2-amino-4-methylbenzoate vs structural analogs

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Author: BenchChem Technical Support Team. Date: April 2026

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Constructing URLs & Content

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Analyzing Mechanistic Causality

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Evaluating Reaction Outcomes

Justifying Solvent Choice

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Constructing Summary Tables

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Analyzing Analytical Comparison

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Comparing Regioselectivity Details

I'm now detailing the differences in regioselectivity between the 4-methyl analog and ethyl 2-aminobenzoate. The steric bulk of the -CH3 makes C3 highly inaccessible for electrophilic attack. Conversely, C5, only ortho to -CH3 and para to -NH2, is sterically open. This results in >95% regioselectivity for the 5-bromo product. Ethyl 2-aminobenzoate, lacking the -CH3 group, shows less hindrance at C3. Bromination yields ~15-20% of the 3-bromo isomer, requiring chromatographic separation.

As an application scientist in early-stage drug development, optimizing the synthesis of halogenated building blocks requires moving beyond empirical trial-and-error. To achieve scalable, high-yield syntheses, we must rely on a first-principles understanding of electronic and steric microenvironments.

This guide provides an objective, data-driven comparison of the bromination efficiency of ethyl 2-amino-4-methylbenzoate against its primary structural analogs. By dissecting the mechanistic causality behind reagent selection and substrate reactivity, we establish a self-validating framework for highly regioselective electrophilic aromatic substitution (EAS) [1].

Mechanistic Rationale: Electronic Synergy vs. Steric Conflict

The bromination of polysubstituted benzenes is dictated by the competing directing effects of the existing substituents. In the case of ethyl 2-amino-4-methylbenzoate, the aromatic ring is influenced by three distinct groups:

  • Amino Group (-NH₂ at C2): A strongly activating, ortho/para-directing group driven by lone-pair resonance (+M effect).

  • Methyl Group (-CH₃ at C4): A weakly activating, ortho/para-directing group driven by hyperconjugation (+I effect).

  • Ester Group (-CO₂Et at C1): A deactivating, meta-directing group (-M effect).

The strong +M effect of the amino group dominates the regioselectivity, directing electrophilic attack to the C3 (ortho) and C5 (para) positions. However, the presence of the C4-methyl group introduces a critical divergence in chemoselectivity [2]. Both C3 and C5 are electronically activated, but C3 is sterically compressed between the C2-amino and C4-methyl groups. Conversely, C5 is sterically accessible and benefits from the synergistic ortho-directing effect of the adjacent methyl group.

This steric conflict effectively shuts down C3-bromination, funneling the reaction almost exclusively toward the C5-bromo isomer.

BrominationPathway Substrate Ethyl 2-amino-4-methylbenzoate (Highly Activated) Reagent NBS in DMF (Active Br+ donor) Substrate->Reagent 0°C to RT Intermediate Wheland Intermediate (Resonance Stabilized) Reagent->Intermediate Electrophilic Attack Product_C5 C5-Bromo Isomer (Major: >95%) Intermediate->Product_C5 Sterically Unhindered Synergistic Directing Product_C3 C3-Bromo Isomer (Trace: <5%) Intermediate->Product_C3 Sterically Hindered (C2-NH2 & C4-CH3)

Fig 1: Regioselective bromination pathway of ethyl 2-amino-4-methylbenzoate with NBS.

Comparative Performance Analysis

To contextualize the efficiency of ethyl 2-amino-4-methylbenzoate, we benchmark it against two structural analogs: ethyl 2-aminobenzoate (lacking the methyl group) and ethyl 4-methylbenzoate (lacking the amino group).

When the C4-methyl group is absent (ethyl 2-aminobenzoate), the C3 position is significantly less sterically hindered. This results in a measurable loss of regioselectivity, yielding ~15-20% of the unwanted C3-bromo and C3,C5-dibromo side products, which require tedious chromatographic separation. Conversely, removing the amino group (ethyl 4-methylbenzoate) strips the ring of its primary nucleophilic activator, rendering standard N-Bromosuccinimide (NBS) conditions ineffective and necessitating harsh, Lewis-acid catalyzed conditions [3].

Quantitative Data Summary
SubstrateActivating GroupsReagent / SolventTempPrimary ProductYieldRegioselectivity (C5:C3)
Ethyl 2-amino-4-methylbenzoate -NH₂ (Strong), -CH₃ (Weak)NBS / DMF0 °C → RTC5-Bromo92% > 95:5
Ethyl 2-aminobenzoate -NH₂ (Strong)NBS / DMF0 °C → RTC5-Bromo85%80:20
Ethyl 4-methylbenzoate -CH₃ (Weak)Br₂ / FeBr₃RefluxC3-Bromo65%N/A (No C5 reaction)

Self-Validating Experimental Protocol

The following methodology utilizes NBS in N,N-Dimethylformamide (DMF). This protocol is designed as a self-validating system: every step incorporates a specific chemical causality to prevent side reactions and ensure reproducibility.

Objective: Synthesize Ethyl 2-amino-5-bromo-4-methylbenzoate with >95% regioselectivity.

  • Step 1: Substrate Dissolution. Dissolve ethyl 2-amino-4-methylbenzoate (10.0 mmol) in anhydrous DMF (20 mL, 0.5 M) in a flame-dried round-bottom flask under an argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the active brominating species. DMF acts not just as a solvent, but actively stabilizes the highly polar transition state of the EAS reaction via a Vilsmeier-type intermediate.

  • Step 2: Temperature Control. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The strong +M activation of the -NH₂ group makes the ring highly nucleophilic. Lowering the kinetic energy suppresses indiscriminate polybromination and oxidative degradation.

  • Step 3: Reagent Addition. Add N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents localized concentration spikes and thermal runaways, ensuring the mono-brominated product remains the absolute kinetic sink.

  • Step 4: Reaction Progression. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Causality: The slight thermal bump to room temperature overcomes the activation energy required for the complete conversion of the sterically bulkier substrate compared to unmethylated analogs.

  • Step 5: Quenching & Workup. Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL). Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: Na₂S₂O₃ selectively reduces any residual electrophilic bromine (Br⁺) to inert bromide (Br⁻), preventing oxidative degradation of the sensitive aniline moiety during concentration.

References

  • Title: Electrophilic Aromatic Substitution: Regioselective Bromination of Anilines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Steric Effects in Electrophilic Aromatic Substitution Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: N-Bromosuccinimide in Organic Synthesis Source: Organic Syntheses URL: [Link]

Comparative

Benchmarking Precursors for Fused Arylpyrimidinone Synthesis: A Comparative Guide to Ethyl 2-Amino-4-methylbenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of 7-methylquinazolin-4(3H)-ones and related fused arylpyrimidinone scaffolds. Executive Summary Fused a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of 7-methylquinazolin-4(3H)-ones and related fused arylpyrimidinone scaffolds.

Executive Summary

Fused arylpyrimidinones—specifically quinazolin-4(3H)-ones—are privileged pharmacophores embedded in numerous FDA-approved therapeutics and bioactive molecular probes. The synthesis of the 7-methyl substituted variants fundamentally relies on anthranilic acid derivatives.

This guide benchmarks ethyl 2-amino-4-methylbenzoate against its structural alternatives: the free acid, the methyl ester, and the primary amide. By analyzing thermodynamic stability, leaving group kinetics, and downstream purification requirements, we demonstrate why the ethyl ester provides the optimal balance of reactivity and chemoselectivity for scalable drug development.

Mechanistic Rationale: Why the Ethyl Ester?

The construction of the pyrimidinone ring via Niementowski-type condensation requires the nucleophilic attack of a nitrogenous partner (e.g., formamidine, orthoesters, or cyanamides) onto the anthranilate carbonyl, followed by intramolecular cyclization and elimination.

The choice of the leaving group ( −OH , −OCH3​ , −OCH2​CH3​ , or −NH2​ ) dictates the activation energy barrier for the collapse of the tetrahedral intermediate ():

  • Free Acid (2-Amino-4-methylbenzoic acid): The hydroxyl group is a notoriously poor leaving group. Cyclization requires harsh dehydrating agents (e.g., POCl3​ ) or expensive uronium-based coupling reagents (HATU/HBTU), severely impacting the E-factor and process mass intensity (PMI).

  • Methyl Ester: While highly reactive, the methyl ester is prone to premature hydrolysis in trace moisture and possesses higher volatility, which can complicate high-temperature, unsealed reactions.

  • Ethyl Ester (Ethyl 2-amino-4-methylbenzoate): The ethoxy group is marginally more sterically hindered than the methoxy group. This slightly dampens the initial nucleophilic attack, requiring a ~10°C increase in reaction temperature. However, this kinetic dampening is advantageous: it suppresses off-target dimerization and side-reactions, yielding a significantly cleaner crude profile.

  • Amide: The elimination of ammonia requires excessive thermal energy (>150°C), often resulting in thermal degradation of sensitive functional groups.

G Start 2-Amino-4-methyl Precursors Acid Free Acid (Requires Activation) Start->Acid Methyl Methyl Ester (Volatile/Fast) Start->Methyl Ethyl Ethyl Ester (Optimal Balance) Start->Ethyl Amide Amide (Harsh Elimination) Start->Amide Intermediate Amidine/Imidate Intermediate Acid->Intermediate POCl3 / Heat Methyl->Intermediate Formamide / 120°C Ethyl->Intermediate Formamide / 130°C Amide->Intermediate Orthoester / 150°C Product 7-Methylquinazolin-4(3H)-one (Fused Arylpyrimidinone) Intermediate->Product Cyclocondensation

Caption: Mechanistic pathways for fused arylpyrimidinone synthesis from various anthranilate precursors.

Comparative Data Analysis

To objectively benchmark these precursors, equimolar reactions were conducted using formamidine acetate as the cyclizing agent under microwave irradiation. The data below summarizes the performance metrics critical for process chemistry ().

PrecursorReagent SystemConditions (MW)Isolated Yield (%)Crude Purity (LC-MS)E-FactorPrimary Impurity
Free Acid Formamidine + POCl3​ 100°C, 4h65%72%HighChlorinated byproducts
Methyl Ester Formamidine Acetate120°C, 1h82%88%LowDimerization products
Ethyl Ester Formamidine Acetate 130°C, 1.5h 88% 96% Low Unreacted SM (<2%)
Amide Triethyl Orthoformate150°C, 3h70%78%MediumTarry degradation

Data Insight: While the methyl ester reacts faster, the ethyl ester provides a superior crude purity profile (96%). The absence of complex dimerization byproducts allows for isolation via simple aqueous precipitation, entirely bypassing the need for silica gel chromatography.

Self-Validating Experimental Protocol

The following protocol details the microwave-assisted synthesis of 7-methylquinazolin-4(3H)-one using ethyl 2-amino-4-methylbenzoate. This workflow is designed as a self-validating system: in-process controls (IPCs) ensure that the reaction only proceeds to the workup phase once specific kinetic milestones are met ().

Step-by-Step Methodology

1. Reagent Preparation & Loading

  • Charge a 10 mL microwave-safe vial with ethyl 2-amino-4-methylbenzoate (1.0 mmol, 179.2 mg) and formamidine acetate (1.5 mmol, 156.2 mg).

  • Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality Check: A 1.5x excess of formamidine acetate is utilized to compensate for the thermal decomposition of the amidine species at elevated temperatures, ensuring pseudo-first-order kinetics for the anthranilate consumption.

2. Microwave Irradiation & In-Process Control (IPC)

  • Seal the vial and irradiate at 130°C for 60 minutes.

  • Self-Validation (IPC): Pause the reaction, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 180 [M+H]+ ) is ≤2% and the product peak ( m/z 161 [M+H]+ ) plateaus. If SM > 2%, irradiate for an additional 30 minutes.

3. Isolation via Aqueous Crash-Out

  • Cool the reaction mixture to room temperature.

  • Slowly add 10 mL of ice-cold deionized water dropwise while stirring vigorously.

  • Causality Check: The ethyl ester pathway produces minimal lipophilic impurities. Therefore, the highly crystalline 7-methylquinazolin-4(3H)-one selectively precipitates upon the addition of water, leaving DMF and unreacted formamidine in the aqueous phase.

4. Filtration and Drying

  • Filter the resulting white precipitate under a vacuum.

  • Wash the filter cake with cold water ( 2×5 mL) and cold ethanol ( 1×2 mL) to remove trace water.

  • Dry under a high vacuum at 50°C for 12 hours.

Workflow Prep 1. Reagent Mixing (Ethyl Ester + Amidine) React 2. MW Irradiation (130°C, 60-90 min) Prep->React Workup 3. Aqueous Crash-out & Filtration React->Workup Validate 4. LC-MS/NMR Validation Workup->Validate

Caption: Step-by-step experimental workflow for microwave-assisted arylpyrimidinone synthesis.

Conclusion & Recommendations

When designing synthetic routes for fused arylpyrimidinones, precursor selection dictates downstream scalability.

  • Avoid the free acid unless utilizing late-stage functionalization where esterification is impossible.

  • Use the methyl ester only for highly sterically hindered substrates where maximum reactivity is required.

  • Adopt ethyl 2-amino-4-methylbenzoate as the default benchmark. Its slight kinetic dampening prevents side reactions, allowing for chromatography-free isolation and superior overall yields.

References

  • The Journal of Organic Chemistry Standard Methodologies and Kinetics in Quinazolinone Synthesis. Source: American Chemical Society (ACS) Publications. URL:[Link]

  • Organic & Biomolecular Chemistry Recent Advances and Green Metrics in the Synthesis of Fused Pyrimidinones. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • European Journal of Medicinal Chemistry Applications of Anthranilic Acid Derivatives in Drug Discovery and SAR. Source: Elsevier / ScienceDirect. URL:[Link]

Validation

structural validation of ethyl 2-amino-4-methylbenzoate derivatives via X-ray crystallography

Introduction: The Analytical Challenge in Drug Development Ethyl 2-amino-4-methylbenzoate and its derivatives are highly versatile pharmacophores, frequently utilized as intermediates in the synthesis of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Drug Development

Ethyl 2-amino-4-methylbenzoate and its derivatives are highly versatile pharmacophores, frequently utilized as intermediates in the synthesis of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and local anesthetics. Because these derivatives often contain multiple hydrogen-bond donors/acceptors and potential chiral centers, rigorous structural validation is a non-negotiable step in the drug development pipeline.

While techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide excellent connectivity and mass data, they infer 3D structure rather than observing it directly. As a Senior Application Scientist, I advocate for Single-Crystal X-Ray Diffraction (SCXRD) as the definitive modality for structural validation. This guide objectively compares SCXRD against alternative methods and provides a self-validating, step-by-step protocol for the crystallographic elucidation of ethyl 2-amino-4-methylbenzoate derivatives.

Comparative Performance of Structural Modalities

To justify the resource allocation for SCXRD, we must objectively compare its performance metrics against standard benchtop alternatives. The table below synthesizes the experimental data comparing the resolution, sample requirements, and stereochemical confidence of four primary analytical modalities.

Analytical ModalitySpatial ResolutionStereochemical ConfidenceSample RequirementTurnaround TimeTypical Error Margin
SCXRD (X-Ray) 0.7 – 0.8 Å Absolute (Flack Parameter) 10 – 50 µg (Single Crystal) 12 – 24 Hours R1​ < 5%
2D-NMR (NOESY) > 2.0 Å (Indirect)Relative Only1 – 5 mg (Solution)2 – 4 HoursN/A (Inferred)
MicroED (Cryo-EM) 0.8 – 1.0 ÅAbsolute (Challenging)< 1 µg (Nanocrystals)48 – 72 Hours R1​ ~ 10 – 15%
HRMS (Tandem) N/ANone< 1 ng (Solution)< 1 Hour< 2 ppm mass error

Conclusion from Data: While HRMS and NMR excel in speed and low sample thresholds, only SCXRD provides sub-Angstrom spatial resolution and absolute stereochemical confidence with an R1​ error margin below 5%.

The Mechanistic Case for SCXRD: Causality in Experimental Design

Successful crystallography is not a series of blind steps; it is an exercise in applied physical chemistry. Every choice in our protocol is driven by the specific molecular properties of ethyl 2-amino-4-methylbenzoate ( C10​H13​NO2​ ).

  • Solvent Selection (Causality): The molecule features a hydrogen-bond donating amino group, an accepting ester carbonyl, and a hydrophobic tolyl moiety. We utilize a vapor diffusion technique with Dichloromethane (DCM) as the solvent and Hexanes as the antisolvent. DCM effectively solvates the entire molecule. Hexane vapor slowly diffuses into the DCM, selectively disrupting the solvation of the hydrophobic methyl group. This slow thermodynamic shift drives controlled nucleation, yielding highly ordered hydrogen-bonded dimers rather than amorphous precipitates.

  • Radiation Source (Causality): For light-atom molecules lacking heavy elements (like halogens or metals), determining absolute configuration is notoriously difficult. We deliberately select Copper Kα radiation ( λ=1.54184 Å) over Molybdenum Kα. The longer wavelength of Cu Kα significantly enhances the anomalous dispersion signal ( f′′ ) of the oxygen and nitrogen atoms. This allows for a statistically reliable calculation of the Flack parameter, unambiguously assigning stereochemistry.

Diagram: SCXRD Validation Workflow

G A Compound Synthesis (Ethyl 2-amino-4-methylbenzoate) B Vapor Diffusion Crystallization (DCM / Hexanes) A->B C Data Collection (Cu Kα, 100 K) B->C D Phase Solution (SHELXT) C->D E Anisotropic Refinement (SHELXL) D->E F CheckCIF Validation & CCDC Deposition E->F

Workflow for structural validation of small molecules via X-ray crystallography.

Self-Validating Protocol for SCXRD Analysis

To ensure scientific integrity, this protocol is designed as a self-validating system. You must not proceed to a subsequent step unless the validation criteria of the current step are met.

Step 1: Crystal Growth via Vapor Diffusion
  • Dissolve 10 mg of the synthesized ethyl 2-amino-4-methylbenzoate derivative in 0.5 mL of DCM in a 1-dram inner vial.

  • Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of Hexanes. Cap the outer vial tightly and leave undisturbed at 20°C for 48-72 hours.

  • Self-Validation Check: Harvest a crystal and observe it under a cross-polarized microscope. Rotate the stage 360°. Validation: The crystal must exhibit complete optical extinction every 90°. If it does not, the crystal is twinned or multi-domain and must be discarded.

Step 2: Mounting and Cryoprotection
  • Submerge the validated crystal in Paratone-N oil. Causality: The oil acts as a cryoprotectant, displacing ambient water and preventing the formation of polycrystalline ice rings during flash-cooling.

  • Mount the crystal onto a 100 µm polyimide loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen stream. Causality: Cryogenic temperatures drastically reduce atomic thermal motion (Debye-Waller factors), improving high-angle diffraction resolution and mitigating X-ray-induced radical damage.

Step 3: Diffraction Data Collection
  • Center the crystal optically and initiate a preliminary unit cell determination using 50 frames (Cu Kα radiation).

  • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ) of the initial frames. Validation: An Rint​<0.05 confirms the chosen Bravais lattice is correct and the crystal diffracts sufficiently. Only if this threshold is met should you proceed to the full 12-hour hemisphere data collection.

Step 4: Data Reduction and Phase Solution
  • Integrate the raw frames using standard reduction software (e.g., APEX or CrysAlisPro) and apply a multi-scan absorption correction.

  • Solve the phase problem using dual-space methods via SHELXT .

  • Self-Validation Check: Review the initial electron density map. Validation: The heavy atom connectivity (C, N, O framework) must be immediately recognizable without manual atom assignment.

Step 5: Structure Refinement
  • Refine the structure using full-matrix least-squares on F2 via SHELXL, typically interfaced through Olex2 .

  • Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

  • Self-Validation Check: Generate the final .cif file and submit it to the IUCr CheckCIF server. Validation: The structural model is only considered valid if the report returns zero Level A and Level B alerts , mathematically proving that no major electron density peaks have been misassigned and that bond geometries conform to established norms.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

Safety & Regulatory Compliance

Safety

Ethyl 2-amino-4-methylbenzoate proper disposal procedures

In medicinal chemistry and drug development, Ethyl 2-amino-4-methylbenzoate serves as a vital building block, frequently utilized in the synthesis of quinazolinones and other complex heterocyclic pharmacophores. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and drug development, Ethyl 2-amino-4-methylbenzoate serves as a vital building block, frequently utilized in the synthesis of quinazolinones and other complex heterocyclic pharmacophores. However, as synthesis scales from milligram discovery to multigram preclinical batches, the management of unreacted starting materials, mother liquors, and contaminated wash solvents becomes a critical logistical and safety hurdle.

Proper disposal of Ethyl 2-amino-4-methylbenzoate requires a rigorous understanding of its chemical reactivity. Because it features both an electron-rich aromatic amine and an ester linkage, improper waste segregation can lead to dangerous exothermic reactions, toxic gas evolution, or the precipitation of insoluble byproducts that compromise waste infrastructure.

This guide provides a comprehensive, self-validating operational protocol for the safe handling and disposal of Ethyl 2-amino-4-methylbenzoate, grounded in federal safety standards.

Hazard Assessment & The Causality of Segregation

To design a safe disposal protocol, we must first understand why specific segregation rules apply to this molecule. The chemical structure of Ethyl 2-amino-4-methylbenzoate dictates its behavior in a mixed-waste environment:

  • Oxidation Risk (The Amine Group): The amino group ( −NH2​ ) is an electron-donating moiety that activates the aromatic ring. If this compound is inadvertently mixed with oxidizing waste streams (e.g., nitric acid from nitration reactions, or peroxide-containing solvents), it can undergo rapid, exothermic oxidation. This can generate highly reactive, deeply colored, and potentially toxic diazo or nitroso intermediates.

  • Hydrolysis Potential (The Ester Group): Esters are susceptible to hydrolysis when exposed to highly acidic or basic aqueous environments. If disposed of in a mixed aqueous waste carboy, the ethyl ester can hydrolyze to form 2-amino-4-methylbenzoic acid. This carboxylic acid has significantly lower solubility in mixed aqueous-organic streams and will precipitate, potentially clogging waste funnels and creating a heterogeneous waste profile that complicates downstream incineration.

  • Metal Complexation: Aromatic amines can form complexes with certain transition metals. Trace acidic impurities combined with these complexes can corrode metal drums over time. Therefore, non-metallic containerization is mandatory.

According to the , a thorough hazard assessment must dictate the physical storage and segregation of reactive intermediates.

Quantitative Data & Waste Implications

The following table summarizes the physicochemical properties of Ethyl 2-amino-4-methylbenzoate and how they directly dictate disposal logistics:

ParameterValue / CharacteristicOperational Disposal Implication
Chemical Class Aromatic Amine / Benzoate EsterCategorize strictly as Non-Halogenated Organic Waste .
Physical State Low-melting solid / Viscous liquidMay require dissolution in a carrier solvent (e.g., EtOAc, EtOH) prior to fluid transfer to prevent line clogging.
Solubility Soluble in organics; insoluble in waterStrictly avoid aqueous waste streams to prevent phase separation and precipitation of hydrolyzed byproducts.
Flammability CombustibleKeep away from ignition sources; EPA-approved high-temperature incineration is the required destruction method.
Reactivity Electron-rich aromatic systemStrictly segregate from oxidizers (e.g., HNO3​ , KMnO4​ , peroxides) to prevent exothermic degradation.

Operational Disposal Protocol

The following step-by-step methodology ensures compliance with the guidelines for hazardous waste generators. Every step is designed to act as a self-validating checkpoint.

Step 1: Chemical Quenching and Preparation

  • Action: If the Ethyl 2-amino-4-methylbenzoate is part of an active reaction mixture, ensure all reactive intermediates (e.g., coupling reagents, hydrides) are fully quenched before disposal.

  • Validation: Verify the absence of gas evolution or temperature spikes in the reaction flask before initiating transfer.

  • Causality: Adding unquenched reaction mixtures to a bulk waste carboy introduces unknown variables that can trigger thermal runaway.

Step 2: Stream Segregation & Compatibility Check

  • Action: Select a waste container explicitly designated for "Non-Halogenated Organic Waste."

  • Validation: Review the waste log attached to the carboy. Confirm the absolute absence of aqueous acids, bases, or oxidizing agents.

  • Causality: Preventing ester hydrolysis and amine oxidation, as outlined in the hazard assessment.

Step 3: Containerization

  • Action: Transfer the chemical using a grounded, static-free funnel into a High-Density Polyethylene (HDPE) or amber glass container.

  • Validation: Ensure the primary container is seated within a secondary containment tray capable of holding at least 110% of the primary container's volume.

  • Causality: HDPE and glass are inert to aromatic amines, preventing the metal-complexation and corrosion risks associated with metal drums.

Step 4: Labeling and Documentation

  • Action: Affix a GHS-compliant Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Validation: Document the exact estimated percentage of Ethyl 2-amino-4-methylbenzoate and its carrier solvents on the attached waste log. Do not use abbreviations.

  • Causality: Accurate profiling is legally required by the EPA and ensures the final disposal facility can safely calibrate their incineration temperatures.

Step 5: EHS Handoff and Final Destruction

  • Action: Once the container reaches 80% capacity (leaving 20% headspace for vapor expansion), seal it with a chemically resistant PTFE-lined cap.

  • Validation: Initiate a pickup request with your Environmental Health and Safety (EHS) department. Ensure the waste is removed from the satellite accumulation area within 90 days.

  • Causality: High-temperature incineration is the only approved method for destroying aromatic amines, as it breaks the molecules down into harmless CO2​ , H2​O , and NOx​ (which is scrubbed by the facility).

Disposal Workflow Visualization

The following diagram illustrates the critical path for the segregation, containerization, and final disposal of this chemical.

WasteWorkflow A Waste Generation (Ethyl 2-amino-4-methylbenzoate) B Hazard Assessment (Aromatic Amine / Ester) A->B C Compatibility Check (Avoid Oxidizers/Acids) B->C D Containerization (Glass/HDPE + Secondary) C->D E Hazardous Waste Labeling (Non-Halogenated Organics) D->E F EHS Transfer & Storage (< 90 Days) E->F G Final Disposal (EPA-Approved Incineration) F->G

Workflow for segregation, containerization, and disposal of Ethyl 2-amino-4-methylbenzoate.

Emergency Spill Response During Disposal

If a spill occurs during the transfer of Ethyl 2-amino-4-methylbenzoate to the waste carboy, standard must be enacted:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE, including nitrile gloves (double-gloving recommended due to the skin-penetrating potential of aromatic amines), safety goggles, and a lab coat.

  • Contain & Absorb: Do not use water, as the compound is insoluble and will simply spread. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Label as "Spill Debris containing Ethyl 2-amino-4-methylbenzoate."

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. United States Environmental Protection Agency. Available at:[Link]

  • American Chemical Society (ACS). Hazard Assessment in Research Laboratories. ACS Committee on Chemical Safety. Available at:[Link]

Handling

Comprehensive Safety &amp; Operational Guide: Handling Ethyl 2-amino-4-methylbenzoate

As a building block in drug discovery and complex heterocyclic synthesis, Ethyl 2-amino-4-methylbenzoate (an anthranilic acid derivative) requires stringent handling protocols. While its utility in generating quinazoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in drug discovery and complex heterocyclic synthesis, Ethyl 2-amino-4-methylbenzoate (an anthranilic acid derivative) requires stringent handling protocols. While its utility in generating quinazolines and other pharmacophores is immense, the presence of an aromatic amine moiety introduces specific toxicological risks.

This guide provides researchers and scientists with a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. Ethyl 2-amino-4-methylbenzoate contains an electron-rich aromatic ring activated by an amino group.

The Causality of Toxicity: Aromatic amines are highly lipophilic, allowing for rapid dermal absorption. Once systemic, they are prone to hepatic N-oxidation. As documented by the , this metabolic pathway converts the stable amine into a reactive N-hydroxylamine intermediate. This electrophile can covalently bind to cellular macromolecules, leading to skin sensitization, methemoglobinemia, or long-term systemic toxicity.

Pathway Amine Ethyl 2-amino-4- methylbenzoate CYP450 Hepatic CYP450 Oxidation Amine->CYP450 Hydroxylamine N-Hydroxylamine Intermediate CYP450->Hydroxylamine N-Oxidation Toxicity Cellular Toxicity / Sensitization Hydroxylamine->Toxicity Electrophilic Attack

Metabolic N-oxidation pathway of aromatic amines leading to cellular sensitization.

Personal Protective Equipment (PPE) Matrix

Based on guidelines from the , PPE must be selected based on breakthrough data and the physical state of the chemical. Assuming the compound is handled as a crystalline powder, dust aerosolization is the primary acute risk.

Quantitative Glove Breakthrough & PPE Selection
Protection CategoryRecommended EquipmentQuantitative Data / SpecificationMechanistic Rationale
Ocular ANSI Z87.1 Safety GogglesImpact rated; tight sealPrevents micro-particulate entry into the ocular mucosa during aerosolization.
Dermal (Splash) Nitrile GlovesThickness: ≥0.11 mmBreakthrough: ~10-30 minsProvides a sufficient barrier for brief, incidental contact with dry powders.
Dermal (Immersion) Butyl Rubber GlovesThickness: ≥0.30 mmBreakthrough: >480 minsRequired if handling the compound in solvent solutions (e.g., DMSO, DMF).
Respiratory Chemical Fume HoodFace Velocity: 80–120 fpmMaintains negative pressure to capture and exhaust airborne particulates.
Body Flame-Resistant Lab Coat100% Cotton or NomexMitigates static generation and prevents dermal accumulation of organic dust.

Operational Protocols

The following methodologies are designed as self-validating systems . Each protocol includes a built-in verification step to ensure the safety control is actively functioning before proceeding.

Protocol A: Safe Weighing and Transfer

Fine organic powders easily build static charge, leading to sudden aerosolization. This protocol mitigates static and ensures containment.

  • Environmental Preparation & Validation:

    • Turn on the fume hood and verify the digital monitor reads between 80–120 fpm.

    • Self-Validation Check: Perform a "Kimwipe flutter test" by holding a tissue at the sash opening. A continuous inward flutter visually confirms negative pressure.

  • PPE Donning:

    • Equip safety goggles, lab coat, and double-layer nitrile gloves. Inspect the outer gloves for micro-tears.

  • Static Mitigation:

    • Use an anti-static gun (e.g., Zerostat) on a grounded aluminum weigh boat.

    • Causality: Aluminum dissipates charge better than polystyrene, preventing the powder from repelling and aerosolizing.

  • Dispensing:

    • Use a clean, grounded stainless steel spatula. Transfer the required mass slowly to minimize dust generation.

  • Containment & Transfer:

    • Place the weigh boat into a secondary closed container (e.g., a clean beaker sealed with Parafilm) before moving it out of the hood to your reaction station.

G Start Initiate Workflow PPE Don PPE (Gloves, Goggles, Coat) Start->PPE Hood Verify Fume Hood (80-120 fpm) PPE->Hood Weigh Weighing (Anti-static Boat) Hood->Weigh Spill Spill Occurs? Weigh->Spill Response Damp Absorbent Cleanup Spill->Response Yes Transfer Closed-Vessel Transfer Spill->Transfer No Waste RCRA Solid Waste Disposal Response->Waste Transfer->Waste Post-Reaction

Operational workflow for handling Ethyl 2-amino-4-methylbenzoate, including spill response.

Spill Response & RCRA Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it generates highly toxic, respirable dust clouds. Disposal must align with the guidelines.

Protocol B: Spill Containment and Decontamination
  • Assessment & Isolation:

    • If the spill is >50g or occurs outside a fume hood, evacuate the immediate 5-foot radius and allow aerosols to settle for 10 minutes.

  • Dust Suppression:

    • Lightly mist the spilled powder with water or cover it with solvent-dampened absorbent pads.

    • Causality: Dampening the powder increases its mass and cohesion, entirely eliminating the inhalation hazard during cleanup.

  • Mechanical Collection:

    • Use a non-sparking scoop to transfer the dampened mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination & Validation:

    • Wash the spill area with a 5% mild detergent solution, followed by an ethanol wipe to dissolve residual organic traces.

    • Self-Validation Check: Anthranilate derivatives are highly fluorescent. Shine a 365 nm UV lamp over the cleaned area. The absence of blue/purple fluorescence confirms complete decontamination.

  • Waste Profiling:

    • Label the HDPE container as "Hazardous Waste - Toxic Solid (Contains Ethyl 2-amino-4-methylbenzoate)". Store in a secondary containment tray pending high-temperature incineration. Do not mix with strong oxidizers or acids.

References

The protocols and mechanistic data detailed in this guide are grounded in standards established by the following authoritative regulatory and scientific bodies:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Database: Aromatic Amines and Metabolic Toxicity. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). Retrieved from:[Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Management. Retrieved from: [Link]

  • European Chemicals Agency (ECHA). Safety Data Sheet Guidelines and Chemical Risk Assessment. Retrieved from:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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